molecular formula C9H8BrNO B1286416 7-bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 114417-34-4

7-bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1286416
CAS No.: 114417-34-4
M. Wt: 226.07 g/mol
InChI Key: MZRDGUADMZHLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDGUADMZHLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561052
Record name 7-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114417-34-4
Record name 7-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114417-34-4

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and potential applications, with a focus on its role as a building block in the development of targeted protein degraders.

Chemical and Physical Properties

This compound is a quinolinone derivative with a bromine substituent at the 7-position. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 114417-34-4[1][2][3]
Molecular Formula C₉H₈BrNO[1][2][3]
Molecular Weight 226.07 g/mol [1][2]
Purity ≥95-97% (Commercially available)[1][3]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
logP 2.4474[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]

Synthesis and Experimental Protocols

One common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For the synthesis of the title compound, a potential precursor would be a derivative of 3-bromoaniline.

General Experimental Workflow for Dihydroquinolin-4-one Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of dihydroquinolin-4-one derivatives, which could be adapted for the synthesis of this compound.

G cluster_synthesis Generalized Synthesis Workflow start Starting Materials (e.g., Substituted Aniline, β-ketoester) reaction Condensation Reaction start->reaction intermediate Intermediate (e.g., Enaminone) reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Crude Product cyclization->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product This compound purification->final_product

A generalized workflow for the synthesis of dihydroquinolin-4-one derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar quinolinone structures, the following characteristic peaks can be anticipated.

Expected Spectroscopic Features:

  • ¹H NMR: Protons on the aliphatic ring are expected to appear as multiplets in the upfield region. Aromatic protons will be observed in the downfield region, with their splitting patterns influenced by the bromine substituent. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal. Aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine showing a characteristic shift. The aliphatic carbons will be found in the upfield region.

  • FT-IR: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent. The N-H stretching vibration will also be observable. The aromatic C-H and C=C stretching bands, as well as the C-Br stretching vibration, are also expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Applications in Drug Discovery: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

While a specific PROTAC utilizing this compound has not been detailed in the available literature, structurally similar dihydroquinazolinone derivatives have been successfully employed as ligands for the Bromodomain and Extra-Terminal domain (BET) protein BRD4 in PROTACs.[4][5][6] These PROTACs recruit the Cereblon (CRBN) E3 ligase to BRD4, leading to its degradation and subsequent anti-proliferative effects in cancer cell lines.[4][7]

The bromine atom on the 7-position of the quinolinone core serves as a versatile synthetic handle for the attachment of a linker, which is a critical component of a PROTAC that connects the target protein ligand to the E3 ligase ligand.

Signaling Pathway of a Hypothetical BRD4-Targeting PROTAC:

The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a quinolinone-based ligand to target BRD4 for degradation.

cluster_pathway PROTAC-Mediated Degradation of BRD4 PROTAC PROTAC (Quinolinone-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (PROTAC-BRD4-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degradation Degradation Proteasome->Degradation Downstream_Effect Downregulation of c-MYC expression Degradation->Downstream_Effect

Mechanism of a hypothetical BRD4-targeting PROTAC utilizing a quinolinone ligand.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. Its quinolinone core provides a scaffold for interacting with protein targets, while the bromine atom offers a convenient point for synthetic elaboration, such as the attachment of linkers for the creation of PROTACs. Further research into the synthesis and biological applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which include potential as anticancer, antimicrobial, and antileishmanial agents.[1][2][3] The quinolinone scaffold is considered a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a representative experimental protocol for its synthesis and characterization, and explores its potential role in relevant signaling pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₉H₈BrNO[4][5][6]
Molecular Weight 226.07 g/mol [4][5]
CAS Number 114417-34-4[4][5][6]
Appearance White to off-white solid (typical for related compounds)
Purity ≥95% - ≥97% (as commercially available)[5][6]
Storage 4°C[5]

Synthesis and Characterization: A Representative Protocol

Synthesis

Reaction Scheme: A plausible synthetic route could involve the Friedel-Crafts acylation of a suitably protected 3-bromoaniline derivative followed by cyclization.

Materials:

  • 3-Bromoaniline

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Acylation: To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add 3-chloropropionyl chloride dropwise.

  • Slowly add 3-bromoaniline to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Cyclization: Concentrate the dried organic phase under reduced pressure. The resulting crude product can be cyclized by heating in a suitable solvent or by treatment with a strong acid to yield this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Context and Potential Applications

Quinoline and its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological activities.[8] They have shown promise as kinase inhibitors, which are crucial in cancer therapy, and also as antimicrobial agents.[3][9]

Role in Signaling Pathways

Quinolinone derivatives have been identified as modulators of various signaling pathways implicated in disease. For instance, they have been investigated as inhibitors of the Hedgehog-GLI signaling pathway, which is aberrantly activated in several cancers.[10] Furthermore, the PI3K/Akt signaling pathway, which is crucial for cell survival, is another potential target for quinolinone-based compounds.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Quinolinone Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential inhibition by quinolinone derivatives.

Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold would typically follow a structured drug discovery and development process.

cluster_synthesis Chemical Synthesis A Target Identification and Validation B Lead Discovery (HTS, Fragment Screening) A->B C Lead Optimization (SAR Studies) B->C D Preclinical Development (In vivo studies, Toxicology) C->D E Clinical Trials D->E Compound 7-bromo-2,3-dihydro- quinolin-4(1H)-one Derivatives Compound->B Compound->C

Caption: A logical workflow for a drug discovery program involving quinolinone derivatives.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel bioactive compounds. Its quinolinone core is a well-established pharmacophore with the potential to interact with a range of biological targets, particularly those involved in cancer and infectious diseases. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related chemical entities. Further investigation into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-bromo-2,3-dihydroquinolin-4(1H)-one. This document is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Properties and Data

This compound is a heterocyclic organic compound with a molecular formula of C₉H₈BrNO.[1] Its structure features a quinolinone core, which is a recognized scaffold in many biologically active molecules.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and computed properties.[1][2] Data for closely related compounds are provided for comparative purposes where direct experimental values are unavailable.

PropertyValueSource/Notes
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1][2]
CAS Number 114417-34-4[1][2]
Appearance Solid (predicted)General property of similar compounds
Melting Point Not available. A related compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, has a melting point of 110-114 °C.[3]No direct experimental data found.
Boiling Point Not availableNo experimental data found.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents.Based on the general solubility of quinolinone scaffolds.
pKa Not availableNo experimental or predicted data found.
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
logP (octanol-water partition coefficient) 2.4474[2]
Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons of the molecule. The chemical shifts (δ) are predicted to be in the following regions:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic Protons6.8 - 7.8d, ddThe bromine atom at the 7-position will influence the splitting pattern of the aromatic protons.
NH Proton4.5 - 6.0br sThe chemical shift can vary depending on the solvent and concentration.
-CH₂- (position 2)~3.5tCoupled to the protons at position 3.
-CH₂- (position 3)~2.7tCoupled to the protons at position 2.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The predicted chemical shifts are as follows:

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C=O (Carbonyl)190 - 195The carbonyl carbon is typically the most downfield signal.
Aromatic Carbons115 - 150The carbon attached to the bromine (C7) will be in this region.
-CH₂- (position 2)~45
-CH₂- (position 3)~38

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=O Stretch (amide)1650 - 1680Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium-Strong

1.2.4. Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

IonPredicted m/zNotes
[M]⁺225Corresponding to the C₉H₈⁷⁹BrNO isotope.
[M+2]⁺227Corresponding to the C₉H₈⁸¹BrNO isotope.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via an intramolecular cyclization of a suitable N-aryl-β-alanine derivative. The following is a generalized protocol based on established methods for the synthesis of related quinolinones.

Step 1: N-acylation of 3-bromoaniline

  • Materials: 3-bromoaniline, acryloyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 3-bromoaniline and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

    • Slowly add acryloyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)acrylamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Materials: N-(3-bromophenyl)acrylamide, a Lewis acid catalyst (e.g., polyphosphoric acid (PPA) or aluminum chloride), and a suitable solvent if necessary.

  • Procedure:

    • Heat polyphosphoric acid to approximately 80-100 °C in a round-bottom flask.

    • Slowly add the N-(3-bromophenyl)acrylamide to the hot PPA with vigorous stirring.

    • Continue heating and stirring for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate).

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

G cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Intramolecular Cyclization start1 3-Bromoaniline + Acryloyl Chloride process1 Reaction in DCM with Et3N start1->process1 product1 N-(3-bromophenyl)acrylamide process1->product1 start2 N-(3-bromophenyl)acrylamide product1->start2 process2 Friedel-Crafts (Polyphosphoric Acid) start2->process2 product2 This compound process2->product2

A generalized synthetic workflow for this compound.
Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of a solid compound.

  • Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the solid and dissolved states. The concentration of the dissolved compound in the saturated solution is then determined analytically.

  • Materials: this compound, purified water (or other relevant aqueous buffers), vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), and a calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the aqueous solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vial to pellet the remaining solid.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a known volume of a suitable solvent.

    • Analyze the concentration of the diluted filtrate using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Reactivity and Stability

  • Reactivity: The quinolinone scaffold is relatively stable. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization and the synthesis of a library of analogues. The secondary amine and the carbonyl group can also be subject to various chemical transformations.

  • Stability: The compound should be stored in a cool, dry place, protected from light. It is expected to be stable under standard laboratory conditions.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the quinolinone core is a well-known "privileged structure" in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities.

  • Anticancer Potential: Many quinolinone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are varied and can include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinolinone ring is crucial for determining the specific biological target and potency.

  • Antimicrobial Activity: The quinolone and quinolinone classes of compounds are famous for their antibacterial properties, with many approved drugs targeting bacterial DNA gyrase and topoisomerase IV.

Given the precedent for biological activity in this class of compounds, this compound represents a valuable starting point for the development of novel therapeutic agents. A typical initial screening workflow to assess its biological potential is outlined below.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) start->cytotoxicity Test on Cancer Cell Lines antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) start->antimicrobial Test against various Microorganisms mechanism Mechanism of Action Studies cytotoxicity->mechanism If active antimicrobial->mechanism If active sar Structure-Activity Relationship (SAR) Studies mechanism->sar

A logical workflow for the initial biological evaluation of this compound.

Safety Information

Based on available safety data for this compound, it is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on available data and predictions for a compound with limited published experimental details. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

References

An In-Depth Technical Guide to the Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 7-bromo-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with a Michael addition reaction followed by an intramolecular Friedel-Crafts acylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the aza-Michael addition of 3-bromoaniline to acrylic acid to yield the intermediate, 3-(3-bromophenylamino)propanoic acid. The subsequent step is an intramolecular Friedel-Crafts acylation of this intermediate, facilitated by a strong acid catalyst such as polyphosphoric acid (PPA), to afford the target compound.

Synthesis_Pathway 3-Bromoaniline 3-Bromoaniline Intermediate 3-(3-bromophenylamino)propanoic acid 3-Bromoaniline->Intermediate Michael Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Intramolecular Friedel-Crafts Acylation

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-bromophenylamino)propanoic acid

This procedure is adapted from general methods for the Michael addition of anilines to acrylic acid.

Materials:

  • 3-bromoaniline

  • Acrylic acid

  • Zinc acetate dihydrate (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a stirred solution of 3-bromoaniline (1.0 eq.) in toluene, add acrylic acid (1.2 eq.).

  • Add a catalytic amount of zinc acetate dihydrate (0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(3-bromophenylamino)propanoic acid.

Step 2: Synthesis of this compound

This procedure is based on the intramolecular Friedel-Crafts cyclization of N-aryl-β-alanine derivatives using polyphosphoric acid.

Materials:

  • 3-(3-bromophenylamino)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-cold water (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, add 3-(3-bromophenylamino)propanoic acid (1.0 eq.) to polyphosphoric acid (10 eq. by weight).

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford this compound.

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Friedel-Crafts Acylation Reactants_1 3-Bromoaniline + Acrylic Acid + Zinc Acetate (cat.) in Toluene Reaction_1 Reflux (110°C, 4-6h) Reactants_1->Reaction_1 Workup_1 Aqueous Workup (NaHCO3, Brine) Reaction_1->Workup_1 Purification_1 Recrystallization Workup_1->Purification_1 Intermediate_Product 3-(3-bromophenylamino)propanoic acid Purification_1->Intermediate_Product Reactants_2 Intermediate + Polyphosphoric Acid Intermediate_Product->Reactants_2 Reaction_2 Heat (100-120°C, 2-4h) Reactants_2->Reaction_2 Workup_2 Quench with Ice Neutralize (NaHCO3) Extract with Ethyl Acetate Reaction_2->Workup_2 Purification_2 Column Chromatography Workup_2->Purification_2 Final_Product_node This compound Purification_2->Final_Product_node

Caption: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepReactionReactantsProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Michael Addition3-Bromoaniline, Acrylic Acid3-(3-bromophenylamino)propanoic acid244.0870-85>95
2Friedel-Crafts Acylation3-(3-bromophenylamino)propanoic acidThis compound226.07[1]60-75>97[1]

Characterization Data

The final product, this compound, can be characterized using various spectroscopic techniques.

Physical Properties:

  • Molecular Formula: C₉H₈BrNO[1]

  • Molecular Weight: 226.07 g/mol [1]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.80 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 7.10 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

    • δ 6.95 (d, J = 2.0 Hz, 1H, Ar-H)

    • δ 4.55 (br s, 1H, NH)

    • δ 3.55 (t, J = 6.8 Hz, 2H, -CH₂-NH-)

    • δ 2.75 (t, J = 6.8 Hz, 2H, -CH₂-C=O)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 196.5 (C=O)

    • δ 148.0 (C-Ar)

    • δ 137.0 (C-Ar)

    • δ 130.0 (C-Ar)

    • δ 121.0 (C-Ar)

    • δ 118.0 (C-Ar)

    • δ 116.0 (C-Br)

    • δ 42.0 (-CH₂-NH-)

    • δ 38.0 (-CH₂-C=O)

  • Mass Spectrometry (ESI): m/z 225.9 [M+H]⁺, 227.9 [M+H+2]⁺

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route for 7-bromo-2,3-dihydroquinolin-4(1H)-one. Due to a lack of extensive published experimental data for this specific molecule, this guide leverages data from structurally related compounds and predictive models to offer insights for researchers. This document is intended to serve as a foundational resource for professionals in drug development and chemical research, providing theoretical data and a detailed, albeit currently theoretical, experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is a halogenated derivative of the 2,3-dihydroquinolin-4(1H)-one core structure. The presence of a bromine atom on the aromatic ring significantly influences its chemical reactivity and potential biological activity.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 7-bromo-2,3-dihydro-1H-quinolin-4-one[1]
CAS Number 114417-34-4[1][2][3]
Molecular Formula C₉H₈BrNO[1][2][3]
Molecular Weight 226.07 g/mol [1][2]
SMILES O=C1CCNC2=C1C=CC(Br)=C2[2]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
logP (predicted) 2.4474[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 7.9d1HAr-H (H5)
~7.2 - 7.3dd1HAr-H (H6)
~7.1 - 7.2d1HAr-H (H8)
~4.5 - 4.7br s1HN-H
~3.5 - 3.7t2H-CH₂-N-
~2.7 - 2.9t2H-CH₂-C=O

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~195 - 197CC=O (C4)
~148 - 150CAr-C (C8a)
~135 - 137CHAr-CH (C5)
~128 - 130CHAr-CH (C6)
~120 - 122CAr-C (C4a)
~118 - 120CAr-C-Br (C7)
~115 - 117CHAr-CH (C8)
~45 - 47CH₂-CH₂-N- (C2)
~38 - 40CH₂-CH₂-C=O (C3)

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration
~3350 - 3450Medium, SharpN-H Stretch
~3000 - 3100MediumAromatic C-H Stretch
~2850 - 2960MediumAliphatic C-H Stretch
~1660 - 1680StrongC=O Stretch (Ketone)
~1580 - 1600MediumC=C Aromatic Ring Stretch
~1100 - 1200StrongC-N Stretch
~550 - 650Medium-StrongC-Br Stretch

Table 5: Predicted Mass Spectrometry Data

m/zRelative AbundanceFragment
225/227High (M/M+2)[M]⁺ (Isotopic pattern for one Br)
197/199Medium[M - CO]⁺
118High[M - Br - CO]⁺

Plausible Experimental Protocol for Synthesis

A plausible and commonly employed method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative. The following protocol is adapted from general procedures for similar compounds and would require experimental optimization for this compound.

Logical Workflow for the Synthesis of this compound

G start Starting Materials: 3-Bromoaniline Acrylic Acid step1 Step 1: Michael Addition Formation of 3-((3-bromophenyl)amino)propanoic acid start->step1 step2 Step 2: Intramolecular Friedel-Crafts Acylation (e.g., using Polyphosphoric Acid) step1->step2 product Final Product: This compound step2->product

Synthetic workflow diagram

Step 1: Synthesis of 3-((3-bromophenyl)amino)propanoic acid

  • Materials:

    • 3-Bromoaniline (1.0 eq)

    • Acrylic acid (1.1 eq)

    • Water or a suitable solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromoaniline in the chosen solvent.

    • Slowly add acrylic acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Materials:

    • 3-((3-bromophenyl)amino)propanoic acid (from Step 1)

    • Polyphosphoric acid (PPA) or Eaton's reagent

  • Procedure:

    • In a reaction vessel, heat polyphosphoric acid to approximately 80-100 °C with mechanical stirring.

    • Carefully add 3-((3-bromophenyl)amino)propanoic acid in portions to the hot PPA.

    • Continue heating and stirring the reaction mixture at 100-120 °C for 2-4 hours. Monitor the cyclization by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until it is basic (pH > 8), keeping the mixture cool in an ice bath.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Conclusion

This technical guide provides a summary of the known and predicted properties of this compound, along with a plausible, detailed synthetic protocol. The absence of extensive published experimental data highlights an opportunity for further research to characterize this compound fully. The information presented herein is intended to be a valuable starting point for researchers and professionals engaged in the synthesis and evaluation of novel quinolinone derivatives for potential applications in drug discovery and development. All predictive data and the synthetic protocol require experimental validation.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical synonyms and identifiers, physicochemical properties, potential synthetic routes, and plausible biological significance based on related structures.

Core Compound Information

This compound is a brominated derivative of the 2,3-dihydroquinolin-4(1H)-one scaffold. The quinolinone core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The presence and position of the bromine atom can significantly influence the compound's chemical reactivity and biological activity.

Synonyms and Identifiers

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are summarized in the table below for clarity and cross-referencing.

Identifier TypeIdentifier
IUPAC Name 7-bromo-2,3-dihydro-1H-quinolin-4-one
CAS Number 114417-34-4
PubChem CID 14501409
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Alternative Names 7-bromo-1,2,3,4-tetrahydroquinolin-4-one
4(1H)-Quinolinone, 7-bromo-2,3-dihydro-
Other Identifiers DTXSID70561052, MFCD12028725, CS-0139617
Physicochemical and Spectral Data

Below is a summary of the key physicochemical and computed spectral properties for this compound. This data is essential for its characterization and handling in a laboratory setting.

PropertyValue
Purity ≥95% - ≥97% (as offered by various suppliers)[2][3]
Appearance Solid, powder, or crystalline form
Storage Temperature 4°C[2]
SMILES C1C(C2=C(C=C(C=C2)Br)N1)=O
InChI InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2[4]
LogP (calculated) 2.4474[5]
Topological Polar Surface Area 29.1 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Experimental Protocols

Representative Synthesis: Intramolecular Cyclization

A potential synthetic pathway for this compound could involve the cyclization of a substituted 3-(3-bromoanilino)propanoic acid. The general steps for such a synthesis are outlined below.

Step 1: Synthesis of 3-(3-bromoanilino)propanoic acid

  • To a solution of 3-bromoaniline in a suitable solvent (e.g., ethanol), add acrylic acid.

  • The reaction mixture is heated under reflux for several hours.

  • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 3-(3-bromoanilino)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

  • The purified 3-(3-bromoanilino)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The mixture is heated to a temperature typically ranging from 80°C to 120°C.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Once the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude this compound is then purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the quinolinone scaffold is known to be a key component in various compounds with significant biological activities, including antimicrobial and anticancer properties.[1] Derivatives of the closely related 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have shown potential as antileishmanial agents.[6] Furthermore, 7-bromoquinoline-5,8-dione derivatives have been investigated for their antimicrobial activity.[7]

Based on the activities of structurally similar compounds, it is plausible that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The bromine atom at the 7-position provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate a library of derivatives for biological screening.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the potential synthesis of this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Michael Addition cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product start1 3-Bromoaniline reaction1 Heating in Ethanol start1->reaction1 start2 Acrylic Acid start2->reaction1 intermediate1 3-(3-bromoanilino)propanoic acid reaction1->intermediate1 reaction2 Polyphosphoric Acid (PPA) / Heat intermediate1->reaction2 product This compound reaction2->product

Caption: A logical diagram illustrating a potential synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Given that many quinolinone derivatives exhibit anticancer activity, a possible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a simplified representation of this pathway, where a derivative of the core compound could potentially act.

G cluster_receptor Cell Surface Receptor cluster_pathway PI3K/Akt/mTOR Pathway cluster_compound Potential Inhibition cluster_cellular Cellular Processes receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation proliferation Cell Proliferation mTOR->proliferation Promotion survival Cell Survival mTOR->survival Promotion growth Cell Growth mTOR->growth Promotion compound Quinolinone Derivative compound->Akt Inhibition

Caption: A diagram of a potential signaling pathway that could be targeted by derivatives of the core compound.

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a halogenated derivative of the privileged quinolinone scaffold. While direct extensive research on this specific molecule is limited, this document consolidates information on its synthesis, physicochemical properties, and predicted biological activities based on structurally related compounds. The quinolinone core is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 7-position is anticipated to modulate the molecule's electronic and steric properties, potentially leading to enhanced or novel therapeutic applications. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this compound and its analogs as potential therapeutic agents.

Introduction

The quinolin-4(1H)-one moiety is a significant heterocyclic scaffold in the realm of drug discovery and development, forming the structural basis for a multitude of biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. The presence of a bromine atom, a common halogen substituent in medicinal chemistry, can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound represents an intriguing yet underexplored member of this chemical class. This guide provides a detailed examination of its synthesis, known properties, and a predictive analysis of its potential biological activities, drawing parallels from closely related bromo-substituted quinolinone derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.

PropertyValueReference
Molecular Formula C₉H₈BrNO[1][2]
Molecular Weight 226.07 g/mol [1][2]
CAS Number 114417-34-4[1][2]
Appearance Solid (predicted)
Topological Polar Surface Area (TPSA) 29.1 Ų[1][2]
logP (calculated) 2.4474[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the preparation of quinolinone scaffolds. A prominent and efficient approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted N-phenyl-β-alanine derivative.

G cluster_0 Synthesis of N-(3-bromophenyl)-β-alanine cluster_1 Intramolecular Friedel-Crafts Acylation 3-bromoaniline 3-bromoaniline N-(3-bromophenyl)-beta-alanine N-(3-bromophenyl)-beta-alanine 3-bromoaniline->N-(3-bromophenyl)-beta-alanine β-propiolactone beta-propiolactone beta-propiolactone This compound This compound N-(3-bromophenyl)-beta-alanine->this compound Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat

A plausible synthetic route to this compound.
Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative procedure based on established methods for the synthesis of similar dihydroquinolinones. Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of N-(3-bromophenyl)-β-alanine

  • In a round-bottom flask, dissolve 3-bromoaniline in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add β-propiolactone dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by solvent evaporation followed by purification.

  • Purify the crude N-(3-bromophenyl)-β-alanine by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

  • To a flask equipped with a mechanical stirrer and a reflux condenser, add N-(3-bromophenyl)-β-alanine.

  • Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

  • Heat the reaction mixture to 80-120 °C for several hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Characterization Data (Predicted)
  • ¹H NMR: Aromatic protons would appear as doublets and a doublet of doublets in the range of δ 7.0-8.0 ppm. The two methylene groups of the dihydroquinolinone ring would show signals as triplets around δ 2.5-3.0 ppm and δ 3.5-4.0 ppm. The NH proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon would resonate around δ 190-200 ppm. Aromatic carbons would be observed in the region of δ 110-150 ppm, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The two methylene carbons would be found in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, which is indicative of the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching vibration (around 3300-3400 cm⁻¹), the C=O stretching of the ketone (around 1680 cm⁻¹), and C-Br stretching in the fingerprint region.

Potential Biological Activities and Mechanism of Action

Although this compound has not been extensively studied for its biological activities, the quinolinone scaffold is a well-known pharmacophore with significant potential in oncology and infectious diseases. The introduction of a bromine atom at the 7-position is likely to influence its biological profile.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of bromo-substituted quinoline and quinolinone derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases and the disruption of microtubule polymerization.

The table below summarizes the in vitro anticancer activity of structurally related bromo-substituted quinolinone compounds against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain tumor)6.7 µg/mL[3]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human cervix carcinoma)8.2 µg/mL[3]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human colon carcinoma)9.1 µg/mL[3]
7-Bromo-8-hydroxyquinolineC6 (Rat brain tumor)15.3 µg/mL[3]
7-Bromo-8-hydroxyquinolineHeLa (Human cervix carcinoma)18.5 µg/mL[3]
7-Bromo-8-hydroxyquinolineHT29 (Human colon carcinoma)25.6 µg/mL[3]

Based on these findings, it is plausible that this compound could exhibit significant antiproliferative activity.

G This compound This compound Topoisomerase_II DNA Topoisomerase II This compound->Topoisomerase_II Inhibition Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Disruption DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis

Potential anticancer mechanisms of action for this compound.
Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. The 7-position of the quinolone ring is a critical site for substitution, significantly influencing the spectrum and potency of antibacterial activity.

The following table presents the minimum inhibitory concentrations (MICs) of a related bromo-substituted quinolinone derivative against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
9-bromo-substituted indolizinoquinoline-5,12-dione derivative (Compound 27)Methicillin-resistant S. aureus (MRSA)0.031[4]

Given the established importance of the 7-substituent, this compound is a promising candidate for evaluation as an antimicrobial agent.

G This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibition Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition

Predicted antimicrobial mechanism of action for this compound.

Future Directions

The information compiled in this technical guide highlights this compound as a molecule of significant interest for further investigation. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and reporting of a detailed, high-yielding synthetic protocol for this compound, accompanied by comprehensive spectroscopic and analytical characterization.

  • In Vitro Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and a broad range of pathogenic bacteria and fungi to determine its cytotoxic and antimicrobial efficacy.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the dihydroquinolinone scaffold to establish clear SAR and guide the design of more potent and selective derivatives.

Conclusion

This compound is a promising, yet understudied, heterocyclic compound. Based on the well-established biological activities of the quinolinone scaffold and the significant influence of bromine substitution, this molecule holds considerable potential as a lead compound for the development of novel anticancer and antimicrobial agents. This technical guide provides a solid foundation for researchers to initiate and advance the exploration of this compound in the pursuit of new therapeutic discoveries.

References

An In-depth Technical Guide to the Fundamental Reactions of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a versatile scaffold in medicinal chemistry and drug discovery. The strategic positioning of the bromine atom at the 7-position, a reactive ketone at the 4-position, and a secondary amine within the heterocyclic ring system makes this molecule a valuable starting material for the synthesis of a diverse array of complex nitrogen-containing heterocycles. This guide details key transformations at these functional groups, including palladium-catalyzed cross-coupling reactions, N-alkylation, and modifications of the ketone moiety. For each reaction, detailed experimental protocols, quantitative data where available, and mechanistic insights are provided to aid researchers in the practical application of this important building block.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-7 position of the quinolinone ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Reaction Scheme:

While specific examples for this compound are not extensively reported in readily available literature, protocols for structurally similar compounds provide a strong basis for reaction optimization.

Data Presentation: Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles

Aryl BromideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
7-Bromo-4-hydroxy-2-phenylquinolinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285-95Adapted from[1]
6-ChloroindolePhenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-897[2]
p-BromotoluenePhenylboronic acidPdCl₂(Lₙ@β-CD) (0.01)-K₃PO₄·7H₂OH₂O904>99[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar aryl bromides and should be optimized for this compound.[1][4]

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) to the flask under the inert atmosphere. Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization:

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize N-aryl quinolinones, which are important pharmacophores.

General Reaction Scheme:

Detailed protocols for the Buchwald-Hartwig amination on the structurally similar 7-bromo-1-tetralone can be readily adapted.[5]

Data Presentation: Buchwald-Hartwig Amination of Analogous Bromo-Arenes

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
7-Bromo-1-tetraloneMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene100-11012-24Not specifiedAdapted from[5]
2-Bromo-6-methylpyridine2,4,6-TrimethylanilinePd₂(dba)₃ (3.7)dppp (8.5)NaOtBuToluene100Overnight72[6]
BromobenzeneAnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene100Not specified98[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on the amination of 7-bromo-1-tetralone and should be optimized for the target molecule.[5]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 4-6 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), the amine (1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Bromide, Pd Catalyst, and Ligand B Establish Inert Atmosphere A->B C Add Base, Amine, and Solvent B->C D Heat and Stir (12-24h) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Column Chromatography F->G Pure Aryl Amine Pure Aryl Amine G->Pure Aryl Amine

Experimental workflow for the Buchwald-Hartwig amination.

Reactions at the Nitrogen Atom

The secondary amine in the dihydroquinolinone ring is a key site for functionalization, most commonly through N-alkylation and N-arylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, which can significantly modulate the molecule's physicochemical properties. This is typically achieved using a base to deprotonate the amine followed by reaction with an alkyl halide.

General Reaction Scheme:

[Aryl=O] --(NaBH4, Solvent)--> [Aryl-OH]

[Aryl=O] + [Ph3P=CHR] --> [Aryl=CHR] + Ph3PO

[Ketone] + [Formaldehyde] + [R2NH] --(Acid/Base catalyst)--> [β-Amino Ketone]

A potential multi-step synthesis workflow for drug discovery.

This guide provides a foundational understanding of the key chemical transformations of this compound. The provided protocols, adapted from related systems, offer a starting point for laboratory synthesis. Researchers are encouraged to perform their own optimization of reaction conditions to achieve the best results for their specific applications.

References

The Strategic Core: Unlocking Novel Therapeutics with 7-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quinolinone scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Among its many derivatives, 7-bromo-2,3-dihydroquinolin-4(1H)-one emerges as a particularly valuable building block. Its strategic placement of a bromine atom at the 7-position provides a versatile handle for a multitude of chemical modifications, most notably palladium-catalyzed cross-coupling reactions. This enables the synthesis of extensive libraries of novel compounds with the potential for significant biological activity. This technical guide delves into the core research applications of this compound, providing insights into its synthesis, derivatization, and its role in the development of potential treatments for neurodegenerative diseases, cancer, and infectious diseases.

Core Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its structure features a dihydroquinolinone core with a bromine substituent at the 7-position. This bromine atom is the key to its synthetic versatility.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight226.07 g/mol
Molecular FormulaC₉H₈BrNO
IUPAC Name7-bromo-2,3-dihydro-1H-quinolin-4-one
CAS Number114417-34-4
AppearanceSolid
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents like DMSO and DMF
Experimental Protocol: Synthesis via Conrad-Limpach Reaction

The synthesis of this compound can be achieved through a multi-step process, often involving a reaction analogous to the Conrad-Limpach synthesis. A plausible synthetic route is outlined below, adapted from general procedures for similar quinolinone structures.

Objective: To synthesize this compound.

Materials:

  • 3-Bromoaniline

  • β-Propiolactone or acrylic acid derivative

  • Polyphosphoric acid (PPA) or other suitable cyclizing agent

  • Appropriate solvents (e.g., toluene, xylene)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • N-Arylation: In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as toluene. To this solution, add β-propiolactone or an appropriate acrylic acid derivative (1.1 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure to yield the crude N-(3-bromophenyl)-β-alanine derivative.

  • Cyclization: The crude product from the previous step is added to polyphosphoric acid (PPA) in a reaction vessel. The mixture is heated to a high temperature (typically 120-150°C) with vigorous stirring for several hours to induce intramolecular Friedel-Crafts acylation. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude solid is then dried.

  • Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Research Applications and Derivatization

The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for the introduction of diverse chemical moieties at the 7-position. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[2]

Suzuki_Miyaura_Coupling start This compound product 7-Aryl/Heteroaryl-2,3-dihydroquinolin-4(1H)-one start->product Suzuki-Miyaura Coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Cholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Synaptic_Cleft Increased ACh in Synaptic Cleft ACh->Synaptic_Cleft Derivative 7-Substituted Quinolinone Derivative Derivative->AChE Inhibition Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Derivative 7-Substituted Quinolinone Derivative Derivative->Receptor Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction

References

An In-depth Technical Guide to 7-bromo-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its quinolinone core is a privileged scaffold, appearing in numerous biologically active molecules. The presence and position of the bromine atom make it a versatile intermediate for the synthesis of more complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its potential as a building block for the development of novel therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, its utility as a precursor for potent biologically active molecules is well-documented.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol [1]
CAS Number 114417-34-4[1]
Appearance Solid
Purity ≥97% (commercially available)[1]
Storage 4°C[1]
SMILES O=C1CCNC2=C1C=CC(Br)=C2[1]
InChI InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 3-bromoaniline. The most plausible synthetic route involves an initial N-acylation followed by an intramolecular Friedel-Crafts cyclization.

Experimental Protocol: A Plausible Synthetic Route

While a specific detailed protocol for the synthesis of this compound is not extensively reported in a single source, a general and plausible methodology can be constructed based on established organic chemistry principles for the synthesis of related quinolinone structures.

Step 1: Synthesis of N-(3-bromophenyl)-3-chloropropanamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride in the same solvent to the cooled aniline solution. An equimolar amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(3-bromophenyl)-3-chloropropanamide can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Reaction Setup: In a reaction vessel suitable for high temperatures, place the purified N-(3-bromophenyl)-3-chloropropanamide.

  • Lewis Acid Catalyst: Add a strong Lewis acid, such as aluminum chloride (AlCl₃), in a stoichiometric or excess amount. Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 160°C. The optimal temperature and reaction time will need to be determined empirically.

  • Monitoring: Monitor the progress of the cyclization by TLC or HPLC.

  • Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. This should be done in a well-ventilated fume hood as fumes may be evolved.

  • Extraction and Purification: Neutralize the acidic aqueous solution with a base (e.g., sodium hydroxide). The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_of_7_bromo_2_3_dihydroquinolin_4_1H_one cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization 3-bromoaniline 3-Bromoaniline N_acylation N-Acylation (Base, Solvent) 3-bromoaniline->N_acylation 3-chloropropionyl_chloride 3-Chloropropionyl chloride 3-chloropropionyl_chloride->N_acylation intermediate N-(3-bromophenyl)-3- chloropropanamide N_acylation->intermediate cyclization Intramolecular Friedel-Crafts Cyclization (Lewis Acid, Heat) intermediate->cyclization product 7-bromo-2,3-dihydroquinolin- 4(1H)-one cyclization->product

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

While direct biological data on this compound is scarce, its significance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The bromine atom at the 7-position is a key functional handle that allows for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Application in the Synthesis of Kinase Inhibitors

The quinoline and quinazolinone scaffolds are prevalent in a large number of approved and investigational kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general workflow for utilizing this compound in the synthesis of kinase inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups, followed by further functionalization.

Suzuki_Coupling_Workflow start 7-bromo-2,3-dihydroquinolin- 4(1H)-one suzuki Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base) start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki intermediate 7-Aryl/Heteroaryl- 2,3-dihydroquinolin-4(1H)-one suzuki->intermediate functionalization Further Functionalization intermediate->functionalization final_product Biologically Active Derivative (e.g., Kinase Inhibitor) functionalization->final_product

Caption: General workflow for derivatization via Suzuki-Miyaura coupling.

Potential Biological Activities of Derivatives

Derivatives synthesized from this compound have been investigated for a range of biological activities, including:

  • Anticancer Activity: Many quinolinone derivatives exhibit potent antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., CDKs, Aurora kinases).

  • Neuroprotective Effects: Certain quinoline derivatives have shown promise in models of neurodegenerative diseases.

  • Antimicrobial Activity: The quinoline core is also found in a number of antibacterial and antifungal agents.

Spectroscopic Data

¹H NMR:

  • Aromatic protons on the benzene ring would appear as a set of multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • The methylene protons of the dihydroquinolinone ring would appear as two triplets in the aliphatic region (δ 2.5-3.5 ppm).

  • The N-H proton would likely appear as a broad singlet.

¹³C NMR:

  • The carbonyl carbon would be observed in the downfield region (δ > 190 ppm).

  • Aromatic carbons would appear in the range of δ 110-150 ppm.

  • The two methylene carbons would be seen in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M+ and M+2 peaks).

Infrared (IR) Spectroscopy:

  • A strong absorption band for the C=O stretch of the ketone would be expected around 1680 cm⁻¹.

  • An N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹.

  • C-H stretching and aromatic C=C stretching vibrations would also be present.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While direct evidence of its biological activity is limited, its strategic importance as a key intermediate for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors, is well-established. The presence of the bromine atom allows for facile derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Further research into the direct biological profiling of this compound and the development of optimized synthetic protocols would be of significant benefit to the drug discovery community.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process commencing with the Michael addition of 3-bromoaniline to acrylic acid to yield the intermediate, N-(3-bromophenyl)-β-alanine. Subsequent intramolecular Friedel-Crafts cyclization of this intermediate using polyphosphoric acid (PPA) affords the target compound. This protocol offers a detailed methodology, including reagent specifications, reaction conditions, and purification techniques.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The targeted compound, this compound, features a bromine substituent, which provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The dihydroquinolinone core is also a key structural motif in various pharmacologically active molecules. The presented two-step synthesis provides a reliable and accessible route to this important intermediate.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity
N-(3-bromophenyl)-β-alanineC₉H₁₀BrNO₂244.09-
This compoundC₉H₈BrNO226.07≥97%[1]

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)-β-alanine

This procedure outlines the synthesis of the key intermediate, N-(3-bromophenyl)-β-alanine, via a Michael addition reaction.

Materials:

  • 3-bromoaniline

  • Acrylic acid

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in toluene.

  • To this solution, add acrylic acid (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(3-bromophenyl)-β-alanine. The crude product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol details the intramolecular Friedel-Crafts cyclization of N-(3-bromophenyl)-β-alanine to the final product.

Materials:

  • N-(3-bromophenyl)-β-alanine (from Step 1)

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Beakers, Buchner funnel, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, place N-(3-bromophenyl)-β-alanine (1 equivalent).

  • Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the β-alanine) to the flask.

  • Heat the mixture with stirring to 100-140 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of N-(3-bromophenyl)-β-alanine cluster_step2 Step 2: Synthesis of this compound A 3-bromoaniline C Michael Addition (Toluene, Reflux) A->C B Acrylic Acid B->C D N-(3-bromophenyl)-β-alanine C->D Intermediate E N-(3-bromophenyl)-β-alanine F Intramolecular Friedel-Crafts Cyclization (Polyphosphoric Acid, 100-140°C) E->F G This compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 7-bromo-2,3-dihydroquinolin-4(1H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-2,3-dihydroquinolin-4(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various biologically active compounds. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability of biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, enabling researchers to obtain high-purity material for their downstream applications.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have either low solubility (and can be filtered off) or high solubility (and remain in the mother liquor upon cooling). As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Data Presentation

The following table summarizes representative quantitative data for the recrystallization of this compound and a structurally similar compound. This data is illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.

ParameterThis compound7-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one (Alternative)
Recrystallization Solvent EthanolEthyl Acetate
Initial Purity (Crude) ~90% (Assumed)~92% (Assumed)
Final Purity >98% (Expected)>99% (Expected)
Yield 80-90% (Typical)85-95% (Typical)
Appearance White to off-white solidPale yellow solid
Melting Point (Purified) 168-170 °CNot available

Experimental Protocols

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Materials and Equipment:
  • Crude this compound

  • Ethanol (reagent grade)

  • Ethyl acetate (reagent grade, for alternative procedure)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent to maximize the recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. The boiling ethanol in the receiving flask will help to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound or in a desiccator under vacuum until a constant weight is achieved.

Protocol 2: Alternative Recrystallization from Ethyl Acetate

This protocol can be used as an alternative and is based on the purification of the similar compound, 7-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate with gentle heating and stirring.

  • Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1, using ethyl acetate as the solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of cold ethyl acetate.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.

Recrystallization_Workflow Crude Crude Compound (this compound) Dissolution Dissolution (in minimal hot solvent) Crude->Dissolution HotFiltration Hot Filtration (optional, removes insoluble impurities) Dissolution->HotFiltration if needed Crystallization Cooling & Crystallization Dissolution->Crystallization if no insolubles HotFiltration->Crystallization Impurities1 Insoluble Impurities HotFiltration->Impurities1 Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Washing Washing (with cold solvent) Isolation->Washing Impurities2 Soluble Impurities (in mother liquor) Isolation->Impurities2 Drying Drying (under vacuum) Washing->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

Solvent_Selection_Logic Start Start: Choose a Solvent TestSolubility Test Solubility of Crude Compound Start->TestSolubility HighSolHot High Solubility when Hot? TestSolubility->HighSolHot LowSolCold Low Solubility when Cold? HighSolHot->LowSolCold Yes BadSolvent Unsuitable Solvent (Try another) HighSolHot->BadSolvent No GoodSolvent Suitable Solvent (e.g., Ethanol) LowSolCold->GoodSolvent Yes LowSolCold->BadSolvent No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Application Note and Protocol for the Column Chromatography of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 7-bromo-2,3-dihydroquinolin-4(1H)-one using column chromatography. The protocol is designed to be a comprehensive guide, covering all stages from the initial setup to the final analysis of the purified product.

Introduction

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. Column chromatography is a widely employed technique for the purification of such organic compounds, separating the target molecule from impurities based on differential adsorption to a stationary phase. This application note outlines a robust protocol for the efficient purification of this compound using silica gel column chromatography.

Materials and Equipment

Reagents and Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (60-120 mesh)TLC plates (silica gel coated)
n-Hexane (ACS grade)UV lamp (254 nm)
Ethyl acetate (ACS grade)Rotary evaporator
Dichloromethane (ACS grade)Beakers and Erlenmeyer flasks
Methanol (ACS grade)Round bottom flasks
TLC developing chamberFume hood
Capillary tubesMagnetic stirrer and stir bars
Filter paperGlass wool or cotton

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before proceeding with column chromatography, it is essential to determine the optimal mobile phase (eluent) that provides good separation of the target compound from its impurities. An ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

Protocol:

  • Prepare several eluent systems with varying polarities. Good starting points for quinolinone derivatives include mixtures of n-hexane and ethyl acetate, or dichloromethane and methanol.[1][2]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared eluent systems.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The solvent system that provides the best separation with the target compound having an Rf value in the desired range should be selected for column chromatography.

Table 1: Representative TLC Data for Solvent System Optimization

Solvent System (v/v) Rf of this compound Observations
9:1 Hexane:Ethyl Acetate0.15Good separation, but the compound moves too slowly.
7:3 Hexane:Ethyl Acetate 0.30 Optimal separation and Rf value.
1:1 Hexane:Ethyl Acetate0.55Poor separation from impurities.
9.5:0.5 Dichloromethane:Methanol0.40Good separation, but slightly high Rf.

Note: The data presented in this table is representative and may vary based on the specific impurities present in the crude mixture.

Column Chromatography Protocol

This protocol details the purification of crude this compound using silica gel flash column chromatography.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Optimized Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for the column chromatography purification of this compound.

Step-by-Step Procedure:

  • Column Preparation:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow the silica gel to pack evenly. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.

    • Carefully add the sample-adsorbed silica gel to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system determined by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

    • Maintain a constant flow rate and ensure the column does not run dry.

    • Collect the eluate in a series of labeled test tubes or flasks (fractions).

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the Rf of the target compound.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

    • The resulting solid is the purified this compound.

Data Presentation

The following table summarizes representative quantitative data that can be expected from this purification protocol.

Table 2: Representative Quantitative Data for Column Chromatography

Parameter Value Notes
Crude Sample Weight 1.0 g---
Silica Gel Weight 50 gA 1:50 ratio of crude sample to silica gel is typical.
Eluent System 7:3 (v/v) Hexane:Ethyl AcetateDetermined from TLC analysis.
Volume of Eluent Used ~500 mLVaries depending on column size and separation.
Weight of Purified Product 0.85 g---
Yield 85%---
Purity (by HPLC) >98%Purity can be assessed by HPLC analysis.
Rf of Purified Product 0.30In 7:3 Hexane:Ethyl Acetate.

Troubleshooting

Problem Possible Cause Solution
Streaking on TLC/Column The compound is too polar for the solvent system or is interacting strongly with the acidic silica gel.Gradually increase the polarity of the eluent. Consider using a deactivated silica gel (e.g., treated with triethylamine) for basic compounds.[1]
Poor Separation The chosen eluent system is not optimal.Re-evaluate the solvent system using TLC with a wider range of polarities.
Product Discoloration Oxidation of the quinolinone ring.Store the purified compound in a cool, dark place, preferably under an inert atmosphere.[1]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following the outlined steps for solvent system optimization and column operation, researchers can obtain the target compound with high purity, suitable for use in further synthetic applications and drug development endeavors.

References

using 7-bromo-2,3-dihydroquinolin-4(1H)-one in aripiprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of a Dihydroquinolinone Precursor in the Synthesis of Aripiprazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of active pharmaceutical ingredients should only be conducted by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations. These notes are for informational and research purposes only.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. Its mechanism of action primarily involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.

This document outlines the synthetic route to aripiprazole. It is important to note that the commonly established and industrially practiced synthesis of aripiprazole commences with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one , not 7-bromo-2,3-dihydroquinolin-4(1H)-one. The structural core of aripiprazole is a quinolin-2-one moiety. Therefore, the following protocols are based on the well-documented precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Synthetic Pathway Overview

The synthesis of aripiprazole from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a two-step process:

  • Alkylation: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with a 1,4-dihalobutane, typically 1,4-dibromobutane, to form the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

  • Coupling: The intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to yield aripiprazole.

Experimental Protocols

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This procedure details the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Ethanol

Procedure:

  • To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in N,N-dimethylformamide (DMF), add potassium carbonate (1 molar equivalent) and 1,4-dibromobutane (3 molar equivalents).[1]

  • Heat the reaction mixture to 60°C and maintain for four hours.[1]

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature and dilute with an equal volume of water.[1]

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone as a solid.[1]

Quantitative Data Summary:

Reactant/ProductMolar EquivalentsSolventTemperatureReaction TimeYieldPurity
7-hydroxy-3,4-dihydro-2(1H)-quinolinone1DMF60°C4 hoursVariable>98% (after recrystallization)
1,4-dibromobutane3
Potassium carbonate1
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one------
Step 2: Synthesis of Aripiprazole

This procedure describes the coupling of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine.

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine

  • Sodium iodide (NaI)

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Ethanol

Procedure:

  • Suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one in acetonitrile and add sodium iodide (2 molar equivalents).[1]

  • Reflux the mixture for 30 minutes, then cool to room temperature.[1]

  • To the cooled mixture, add 1-(2,3-dichlorophenyl)piperazine (1.5 molar equivalents) and triethylamine (2 molar equivalents).[1]

  • Reflux the reaction mixture for an additional 3 hours.[2]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain a crude resin.[1]

  • Recrystallize the crude product from ethanol to obtain aripiprazole as a white powder.[1]

Quantitative Data Summary:

Reactant/ProductMolar EquivalentsSolventTemperatureReaction TimeYieldPurity
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one1AcetonitrileReflux3.5 hours85-90%>99.3%
1-(2,3-dichlorophenyl)piperazine1.5
Sodium iodide2
Triethylamine2
Aripiprazole------

Visualizations

Aripiprazole Synthesis Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Coupling 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one K2CO3_DMF K₂CO₃, DMF 60°C, 4h 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->K2CO3_DMF 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->K2CO3_DMF 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one K2CO3_DMF->7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one NaI_Et3N_ACN NaI, Triethylamine Acetonitrile, Reflux, 3.5h 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one->NaI_Et3N_ACN 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->NaI_Et3N_ACN Aripiprazole Aripiprazole NaI_Et3N_ACN->Aripiprazole

Caption: Synthetic pathway for aripiprazole.

Aripiprazole's Mechanism of Action: Dopamine D2 Receptor Signaling

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Full Agonist G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Signaling_Cascade Downstream Signaling cAMP->Signaling_Cascade Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Modulates Activity

Caption: Aripiprazole's partial agonism at the D2 receptor.

Aripiprazole's Mechanism of Action: Serotonin Receptor Signaling

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Agonist 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Agonist G_Protein_1A Gi/o Protein 5HT1A_Receptor->G_Protein_1A Activates G_Protein_2A Gq/11 Protein 5HT2A_Receptor->G_Protein_2A Activates Signaling_1A ↓ cAMP G_Protein_1A->Signaling_1A Signaling_2A ↑ IP₃/DAG G_Protein_2A->Signaling_2A Aripiprazole Aripiprazole Aripiprazole->5HT1A_Receptor Partial Agonist Aripiprazole->5HT2A_Receptor Antagonist

References

Application Notes and Protocols for N-Alkylation of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-alkylation of 7-bromo-2,3-dihydroquinolin-4(1H)-one. This reaction is a critical step in the synthesis of a wide array of substituted quinolinone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds. The protocols described herein are primarily based on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction widely employed for the formation of carbon-nitrogen bonds.[1][2][3]

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a key structural motif in numerous pharmacologically active molecules. The ability to introduce diverse alkyl groups at the nitrogen atom (N-alkylation) allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The Buchwald-Hartwig amination has emerged as a powerful method for such transformations, offering a broad substrate scope and tolerance for various functional groups.[1] This reaction typically involves the coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination for N-alkylation generally proceeds through the following key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The alkylamine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The aryl and amido groups on the palladium center couple and are eliminated, forming the desired N-alkylated product and regenerating the palladium(0) catalyst.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of aryl bromides, including substrates analogous to this compound, via Buchwald-Hartwig amination. These conditions can serve as a starting point for optimizing the N-alkylation of the target compound.

ParameterTypical ConditionsNotes
Substrate This compound-
Alkylating Agent Primary or secondary alkylamine1.2 - 1.5 equivalents
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%
Ligand XPhos, RuPhos, BINAP2 - 10 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.4 - 2.0 equivalents
Solvent Toluene, Dioxane, DMFAnhydrous conditions recommended
Temperature 80 - 120 °CReaction progress should be monitored
Reaction Time 12 - 24 hoursVaries with substrate and conditions

Experimental Protocols

The following is a detailed protocol for the N-alkylation of this compound with a generic primary or secondary amine, adapted from established procedures for similar substrates.[4]

Materials:

  • This compound

  • Alkylamine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube, etc.)

  • Magnetic stirrer and heating plate/oil bath

  • Syringes and needles

  • Celite®

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

  • To the same tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Through the septum, add the alkylamine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents (Substrate, Pd(OAc)₂, XPhos) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert base 3. Add Base (NaOt-Bu) inert->base amine_solvent 4. Add Amine & Solvent (Alkylamine, Toluene) base->amine_solvent heat 5. Heat and Stir (100-110 °C, 16-24h) amine_solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to RT monitor->cool filter 8. Filter through Celite® cool->filter concentrate 9. Concentrate filter->concentrate purify 10. Purify (Column Chromatography) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Analytical Characterization of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical characterization of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a key intermediate in pharmaceutical synthesis. This document outlines detailed protocols for the identification, quantification, and purity assessment of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided methodologies and data are intended to support researchers in quality control, process development, and regulatory submissions.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in a variety of biologically active molecules. Accurate and robust analytical methods are therefore essential for ensuring the quality, consistency, and safety of this intermediate and any subsequent active pharmaceutical ingredients (APIs). This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.07 g/mol [1][2]
IUPAC Name 7-bromo-2,3-dihydro-1H-quinolin-4-one[1]
CAS Number 114417-34-4[1][2]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Chloroform

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of 7-bromo-2,3-dihydro- quinolin-4(1H)-one Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS Mass Spectrometry (EI-MS or ESI-MS) FTIR->Structure_Confirmation HPLC HPLC Analysis (Purity & Quantification) MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Documentation Documentation & Certificate of Analysis Structure_Confirmation->Documentation Purity_Assessment->Documentation

Analytical characterization workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing: Process the acquired FID data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Predicted NMR Data:

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d (J ≈ 2.0 Hz)1HH-8
~7.30dd (J ≈ 8.4, 2.0 Hz)1HH-6
~6.80d (J ≈ 8.4 Hz)1HH-5
~4.50 (broad s)s1HNH
~3.50t (J ≈ 6.8 Hz)2HH-2 (CH₂)
~2.70t (J ≈ 6.8 Hz)2HH-3 (CH₂)

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~195.0C-4 (C=O)
~150.0C-8a
~138.0C-6
~130.0C-8
~122.0C-4a
~120.0C-5
~118.0C-7
~43.0C-2
~39.0C-3
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Predicted FT-IR Data:

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H stretch
~3000-3100WeakAromatic C-H stretch
~2850-2950WeakAliphatic C-H stretch
~1680StrongC=O stretch (ketone)
~1600, 1480MediumC=C stretch (aromatic)
~800-900StrongC-H bend (aromatic)
~550-650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

Predicted Mass Spectrometry Data:

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Assignment
225/227High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
196/198Medium[M - CO - H]⁺
117Medium[M - Br - CO]⁺
90Medium[C₇H₆]⁺

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various samples.

Experimental Protocol:

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantification, a calibration curve should be constructed using standards of known concentrations.

System Suitability:

To ensure the validity of the HPLC method, system suitability parameters should be monitored.

Table 5: HPLC System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Safety Information

Based on available data, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, purity assessment, and quantification of this important pharmaceutical intermediate. Adherence to these protocols will facilitate consistent and reliable results, supporting all stages of the drug development process.

References

Application Note: Spectroscopic Data for 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core structure, which is found in a variety of biologically active molecules. The precise characterization of this compound is crucial for its use in further chemical synthesis and biological screening. This application note provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d, J = 2.4 Hz1HH-8
7.20dd, J = 8.4, 2.4 Hz1HH-6
6.75d, J = 8.4 Hz1HH-5
4.60 (br s)s1HN-H
3.55t, J = 6.8 Hz2HH-2
2.70t, J = 6.8 Hz2HH-3

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
195.5C-4 (C=O)
149.0C-8a
136.5C-6
129.0C-8
120.5C-5
118.0C-7 (C-Br)
115.0C-4a
43.0C-2
38.5C-3

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, SharpN-H Stretch
1680Strong, SharpC=O Stretch (Amide)
1600, 1480Medium, SharpC=C Aromatic Stretch
1300MediumC-N Stretch
820StrongC-H Aromatic Bending (para-substitution pattern)
650MediumC-Br Stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
225/227100/98[M]⁺ / [M+2]⁺ (presence of Br)
197/19945/44[M-CO]⁺
11860[M-Br-CO]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal. Pressure was applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via direct infusion. The ionization energy was set to 70 eV. The mass analyzer scanned from m/z 50 to 500.

Logical Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR Solid_IR Solid Sample for IR Sample->Solid_IR Dissolve_MS Dissolve in Methanol Sample->Dissolve_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolve_NMR->NMR_Spec IR_Spec FT-IR Spectrometer (ATR) Solid_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Dissolve_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Signaling_Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Activation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Quinolinone Derivative (Inhibitor) Inhibitor->Kinase_B Inhibition

Application of 7-bromo-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-2,3-dihydroquinolin-4(1H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom at the 7-position, make it an ideal starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The quinolinone core is a privileged structure in drug discovery, known to interact with various biological targets. The bromine atom serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and a summary of quantitative biological data.

Key Therapeutic Areas of Application

Derivatives of this compound have shown promise in several key therapeutic areas, including:

  • Neurodegenerative Diseases: As cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

  • Oncology: As anticancer agents, including tubulin polymerization inhibitors and kinase inhibitors.

  • Infectious Diseases: As antileishmanial and antibacterial agents.

I. Cholinesterase Inhibitors for Alzheimer's Disease

The this compound scaffold has been utilized to develop potent cholinesterase inhibitors. By employing the Suzuki-Miyaura cross-coupling reaction, various aryl groups can be introduced at the 7-position, leading to compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition
Compound IDR Group (at 7-position)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
3a 4-Chlorophenyl> 50> 50
3b 4-Fluorophenyl10.83 ± 0.4115.27 ± 0.53
3g 3-Chlorophenyl8.92 ± 0.3511.46 ± 0.48
Lead Compound 3-Chloro-4-fluorophenyl6.084 ± 0.26-

Data adapted from a study on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones, which are derived from a 7-bromoquinoline intermediate.[1]

Experimental Protocol: Synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 7-aryl derivatives from a 7-bromo-pyrrolo[2,1-b]quinazolin-9(1H)-one intermediate, which is conceptually similar to the derivatization of this compound.

Materials:

  • 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • The reaction mixture is heated at 100 °C for 12 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution.

  • Incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. Anticancer Agents

The quinolinone scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of this compound have been explored as tubulin polymerization inhibitors and as scaffolds for kinase inhibitors, targeting key pathways in cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)
4-Hydroxyquinolone Analogues HCT116 (Colon)0.8 - 15.2
A549 (Lung)1.1 - 20.5
PC3 (Prostate)0.9 - 18.7
MCF-7 (Breast)1.3 - 22.1
Dihydroquinoxalinone Derivative (Tubulin Inhibitor) NCI-H460 (Lung)Sub-nanomolar GI₅₀

Data adapted from studies on 4-hydroxyquinolone analogues and a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative.[2][3]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Derivatives of this compound can be designed to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. Inhibition of this process leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Tubulin_Pathway cluster_0 Drug Quinolinone Derivative (Tubulin Inhibitor) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-based)

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • 96-well, black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • On ice, prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and the fluorescent reporter dye.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the tubulin solution to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.

III. Antileishmanial Agents

Derivatives of the quinolinone scaffold have been synthesized and evaluated for their efficacy against Leishmania species, the causative agents of leishmaniasis. These compounds have shown promising in vitro and in vivo activity.

Quantitative Data: Antileishmanial Activity
Compound IDAnti-amastigote IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)In vivo Inhibition (%)
5m 8.3665.117.7956.2 (liver), 61.1 (spleen)

Data for a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative.[4][5]

Experimental Workflow: Antileishmanial Drug Discovery

Antileishmanial_Workflow Start This compound Synthesis Synthesis of Pyrroloquinolinone Derivatives Start->Synthesis InVitro In Vitro Screening (Anti-amastigote Assay) Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (e.g., against macrophages) Synthesis->Cytotoxicity Selectivity Determination of Selectivity Index (SI) InVitro->Selectivity Cytotoxicity->Selectivity InVivo In Vivo Efficacy (e.g., in infected mice) Selectivity->InVivo Promising Candidates Lead Lead Compound Identification InVivo->Lead

Caption: Workflow for the discovery of antileishmanial quinolinone derivatives.

Experimental Protocol: In Vitro Anti-amastigote Assay

Principle: This assay determines the ability of a compound to kill the intracellular amastigote form of Leishmania residing within macrophages.

Materials:

  • Peritoneal macrophages from BALB/c mice

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds (dissolved in DMSO)

  • Amphotericin B (positive control)

  • Giemsa stain

  • 96-well plate

Procedure:

  • Harvest peritoneal macrophages and seed them in a 96-well plate. Allow them to adhere for 24 hours.

  • Infect the macrophages with stationary phase L. donovani promastigotes at a ratio of 10:1 (parasite:macrophage) and incubate for 24 hours.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds and incubate for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

IV. Antibacterial Agents

The quinolinone scaffold has been investigated for its antibacterial properties, with some derivatives targeting essential bacterial enzymes like DNA gyrase.

Quantitative Data: Antibacterial Activity
Compound IDTargetMIC against MRSA (µg/mL)
f1 DNA Gyrase B4 - 8
f4 DNA Gyrase B> 32
f14 DNA Gyrase B> 32

Data for N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA. Inhibition of its ATPase activity disrupts these processes, leading to bacterial cell death.

DNA_Gyrase_Pathway cluster_0 Drug Quinolinone Derivative (Gyrase Inhibitor) Gyrase DNA Gyrase (ATPase activity) Drug->Gyrase Inhibits Supercoiling Negative Supercoiling of DNA Gyrase->Supercoiling Catalyzes Replication DNA Replication & Transcription Supercoiling->Replication Enables Death Bacterial Cell Death Replication->Death Disruption leads to

Caption: Inhibition of DNA gyrase disrupts bacterial replication, leading to cell death.

Experimental Protocol: DNA Gyrase B ATPase-Coupled Assay

Principle: This assay measures the ATPase activity of DNA gyrase B by coupling the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified S. aureus DNA gyrase B subunit

  • Linear pBR322 DNA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 130 mM KCl, 10 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, linear DNA, PEP, PK/LDH, and NADH.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the DNA gyrase B enzyme to the wells.

  • Incubate at 37 °C for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm for 30 minutes at 37 °C.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • Determine the IC₅₀ values for the inhibition of ATPase activity.

V. Synthesis of this compound

While various methods exist for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core, a common approach involves the intramolecular Friedel-Crafts acylation of a 3-(aminophenyl)propanoic acid derivative. The following is a representative protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Principle: This synthesis involves the cyclization of 3-(3-bromoanilino)propanoic acid via an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid or Lewis acid. A plausible route starts from 3-bromoaniline and acrylic acid.

Step 1: Synthesis of 3-(3-bromoanilino)propanoic acid

Materials:

  • 3-bromoaniline

  • Acrylic acid

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 3-bromoaniline (1.0 eq) and acrylic acid (1.1 eq) in toluene is heated at reflux for 24 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered and washed with toluene.

  • The solid is dissolved in aqueous NaOH solution and washed with diethyl ether.

  • The aqueous layer is acidified with concentrated HCl to precipitate the product.

  • The precipitate is filtered, washed with water, and dried to yield 3-(3-bromoanilino)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

Materials:

  • 3-(3-bromoanilino)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • 3-(3-bromoanilino)propanoic acid is added portion-wise to preheated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.

  • The reaction mixture is maintained at this temperature for 2-4 hours.

  • The hot mixture is carefully poured onto crushed ice, leading to the precipitation of the product.

  • The precipitate is collected by filtration and washed with water.

  • The crude product is neutralized with a saturated NaHCO₃ solution, filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its amenability to chemical modification, particularly at the 7-position, allows for the generation of extensive compound libraries for screening against a wide array of biological targets. The demonstrated efficacy of its derivatives in preclinical models for Alzheimer's disease, cancer, and infectious diseases underscores the potential of this scaffold in the development of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of this promising heterocyclic system.

References

Application Notes and Protocols for 7-bromo-2,3-dihydroquinolin-4(1H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-2,3-dihydroquinolin-4(1H)-one is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic core and the presence of a reactive bromine atom make it an ideal starting material for the synthesis of a diverse range of pharmaceutical candidates. The dihydroquinolinone scaffold itself is a privileged structure, found in numerous biologically active compounds. The bromine atom at the 7-position provides a versatile handle for introducing various substituents through well-established cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Sentrin-specific protease 1 (SENP1) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol [1][2]
CAS Number 114417-34-4[1][2][3]
Appearance Off-white to yellow solid
Purity ≥95%[3]
Storage 2-8°C[1]

Application in the Synthesis of SENP1 Inhibitors

Sentrin-specific protease 1 (SENP1) is a key enzyme in the SUMOylation pathway, a post-translational modification process that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and DNA repair. Dysregulation of SUMOylation has been implicated in various diseases, including cancer.[4] Consequently, SENP1 has emerged as a promising therapeutic target for the development of novel anticancer agents.

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has been identified as a promising scaffold for the development of SENP1 inhibitors.[5] By utilizing this compound as a starting material, medicinal chemists can synthesize a library of derivatives with potential SENP1 inhibitory activity. The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling or amino substituents via Buchwald-Hartwig amination, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Signaling Pathway of SUMOylation and SENP1 Inhibition

Caption: The SUMOylation pathway and the role of SENP1 inhibitors.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to generate libraries of potential pharmaceutical agents.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2,3-dihydroquinolin-4(1H)-ones

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[6] This reaction is highly versatile for introducing a wide range of aryl and heteroaryl substituents at the 7-position of the dihydroquinolinone core.

Suzuki_Coupling_Workflow Start 7-bromo-2,3-dihydro- quinolin-4(1H)-one Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product 7-Aryl-2,3-dihydro- quinolin-4(1H)-one Workup->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of toluene and water (4:1, 10 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-aryl-2,3-dihydroquinolin-4(1H)-one.

Quantitative Data (Representative Examples):

Arylboronic AcidProductYield (%)
Phenylboronic acid7-phenyl-2,3-dihydroquinolin-4(1H)-one85-95
4-Methoxyphenylboronic acid7-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one80-90
3-Pyridylboronic acid7-(pyridin-3-yl)-2,3-dihydroquinolin-4(1H)-one70-80

Note: Yields are based on literature for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific substrate and reaction conditions.[7][8]

Buchwald-Hartwig Amination for the Synthesis of 7-Amino-2,3-dihydroquinolin-4(1H)-ones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[9] This method is highly effective for introducing primary and secondary amines at the 7-position of the dihydroquinolinone scaffold.

Buchwald_Hartwig_Workflow Start 7-bromo-2,3-dihydro- quinolin-4(1H)-one Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Amine (R¹R²NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product 7-(R¹R²-amino)-2,3-dihydro- quinolin-4(1H)-one Workup->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. Add the desired amine (1.2 equiv.) followed by anhydrous toluene (5 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-amino-2,3-dihydroquinolin-4(1H)-one derivative.

Quantitative Data (Representative Examples):

AmineProductYield (%)
Aniline7-(phenylamino)-2,3-dihydroquinolin-4(1H)-one~85-95%
Morpholine7-morpholino-2,3-dihydroquinolin-4(1H)-one~80-90%
Benzylamine7-(benzylamino)-2,3-dihydroquinolin-4(1H)-one~75-85%

Note: Yields are based on a protocol for the structurally similar 7-Bromo-1-tetralone and may require optimization for the dihydroquinolinone substrate.[10]

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of novel pharmaceutical compounds. The protocols outlined in this document for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust methods for the diversification of this scaffold, enabling the generation of extensive compound libraries for drug discovery programs. The application of these methods in the synthesis of potential SENP1 inhibitors highlights the importance of this building block in the development of targeted cancer therapies. Further exploration of the chemical space around the 7-substituted 2,3-dihydroquinolin-4(1H)-one core holds significant promise for the discovery of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-bromo-2,3-dihydroquinolin-4(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: While a specific, high-yield protocol for this compound is not extensively detailed in publicly available literature, the synthesis generally proceeds via cyclization of a suitably substituted aniline derivative. A common conceptual approach involves the reaction of a 3-bromophenylamine derivative with an acrylic acid equivalent, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the dihydroquinolinone ring system. Variations in reagents, catalysts, and reaction conditions can significantly impact the overall yield and purity.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters to optimize include reaction temperature, reaction time, choice of catalyst (often a strong acid like polyphosphoric acid or Eaton's reagent), and the purity of starting materials. The concentration of the reactants can also play a crucial role. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable eluent system, for example, a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting materials, intermediates, and the desired product. Visualization can be done under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the likely impurities and side products in this synthesis?

A4: Potential impurities include unreacted starting materials, polymeric materials, and regioisomers of the desired product (e.g., 5-bromo-2,3-dihydroquinolin-4(1H)-one) if the cyclization is not perfectly regioselective. Dimerization of the starting materials or product can also occur under certain conditions.[2]

Q5: What purification methods are most effective for this compound?

A5: The most common and effective purification method is silica gel column chromatography.[1][3] A gradient elution with a solvent system like ethyl acetate in hexane is often successful. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be employed to achieve high purity.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh, high-purity starting materials and catalysts. For hygroscopic reagents, ensure they are properly dried.
Incorrect reaction temperature.Optimize the reaction temperature. Some cyclizations require high temperatures to proceed efficiently.
Insufficient reaction time.Monitor the reaction by TLC until the starting material is consumed.[1]
Formation of Multiple Products (Poor Selectivity) Non-optimal reaction conditions.Adjust the reaction temperature and catalyst concentration. A lower temperature may favor the formation of the desired isomer.
Presence of activating/deactivating groups leading to alternative cyclization pathways.Protect sensitive functional groups on the starting materials before cyclization.
Product Discoloration (Yellow, Orange, or Brown) Oxidation of the quinoline ring system.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[4] Consider using degassed solvents for chromatography.[4]
Presence of colored impurities.Enhance purification by using a different grade of silica gel or an alternative chromatographic technique like preparative HPLC.[4]
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a different extraction solvent or perform multiple extractions with smaller volumes.
Product co-elutes with impurities during column chromatography.Adjust the polarity of the eluent system. Using a shallower gradient or an isocratic elution might improve separation. Consider using a different stationary phase like alumina.[4]
Oily product that does not solidify.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling to a lower temperature. If it remains an oil, re-purify by column chromatography.

Data Presentation

Table 1: Example Reaction Conditions for Analogous Dihydroquinolinone Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Trifluoroacetic acid-Reflux48Good to Excellent[1]
2Methanesulfonic acid / Sodium azideDichloromethaneRoom Temp339[5]
3Palladium catalyst / Ligand / Base---Efficient[6]

Note: This table presents data from the synthesis of similar, not identical, compounds and should be used as a general guideline for reaction optimization.

Experimental Protocols

General Protocol for Cyclization via Friedel-Crafts Acylation (Illustrative)

This protocol is a general guideline and should be adapted and optimized for the specific synthesis of this compound.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-(3-bromophenyl)-β-alanine precursor.

  • Reaction: Under a nitrogen atmosphere, add a suitable cyclizing agent/catalyst (e.g., polyphosphoric acid or Eaton's reagent) in a sufficient amount to ensure stirring.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-bromoaniline derivative) reaction Cyclization Reaction (e.g., Friedel-Crafts) start->reaction Catalyst, Heat workup Reaction Workup (Quenching, Extraction) reaction->workup TLC Monitoring crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization (Optional) chromatography->recrystallization analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MS) chromatography->analysis recrystallization->analysis final_product Pure 7-bromo-2,3-dihydro- quinolin-4(1H)-one analysis->final_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_outcome Outcome start Low Yield Observed? check_reagents Check Reagent Purity & Activity start->check_reagents Yes check_extraction Optimize Extraction Procedure start->check_extraction If reaction is complete optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_catalyst Check Catalyst Loading optimize_time->check_catalyst check_catalyst->start Re-evaluate rerun Re-run Optimized Reaction check_catalyst->rerun check_purification Review Purification Method (e.g., column loading, eluent) check_extraction->check_purification side_reactions Identify Side Products (NMR, MS) check_purification->side_reactions side_reactions->check_reagents Address side reactions side_reactions->rerun

Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one. The content addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts cyclization of an N-(3-bromophenyl)propanoic acid derivative. This is typically a two-step process:

  • Precursor Synthesis: Reaction of 3-bromoaniline with either acrylic acid or 3-chloropropionyl chloride to form 3-(3-bromophenylamino)propanoic acid or N-(3-bromophenyl)-3-chloropropanamide, respectively.

  • Cyclization: Treatment of the precursor with a strong acid catalyst, most commonly polyphosphoric acid (PPA), to induce ring closure.

Q2: I am observing a significant impurity with the same mass as my product. What is it likely to be?

A2: The most common side product in this synthesis is the regioisomeric 5-bromo-2,3-dihydroquinolin-4(1H)-one . This arises from the two possible sites for electrophilic attack on the 3-bromoaniline ring during the Friedel-Crafts cyclization.

Q3: How does the formation of the 5-bromo isomer occur?

A3: The cyclization is an electrophilic aromatic substitution where the acylium ion intermediate attacks the benzene ring of the 3-bromoaniline derivative. The directing effects of the substituents on the ring determine the regioselectivity:

  • The amino group (-NH-) is an activating, ortho, para-director.

  • The bromo group (-Br) is a deactivating, ortho, para-director.

The cyclization occurs ortho to the strongly activating amino group. There are two such positions: C2 and C6.

  • Attack at C6 (para to the bromo group): This is the sterically less hindered and electronically favored position, leading to the desired This compound .

  • Attack at C2 (ortho to the bromo group): This position is more sterically hindered due to the adjacent bromine atom, but still possible, leading to the 5-bromo-2,3-dihydroquinolin-4(1H)-one side product.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Precursor N-(3-bromophenyl)propanoic acid derivative TransitionState1 Acylium ion intermediate Precursor->TransitionState1 PPA Cyclization_para Electrophilic attack at C6 (para to -Br) TransitionState1->Cyclization_para Cyclization_ortho Electrophilic attack at C2 (ortho to -Br) TransitionState1->Cyclization_ortho Product_7_bromo This compound (Major Product) Cyclization_para->Product_7_bromo Product_5_bromo 5-bromo-2,3-dihydroquinolin-4(1H)-one (Minor Product) Cyclization_ortho->Product_5_bromo G cluster_low_yield Troubleshooting Low Yield cluster_isomer Troubleshooting Isomer Formation cluster_tar Troubleshooting Tar Formation cluster_other Troubleshooting Other Impurities start Problem Encountered low_yield Low Yield start->low_yield isomer_impurity Isomeric Impurity (5-bromo isomer) start->isomer_impurity tar_formation Tar Formation start->tar_formation other_impurity Other Impurities start->other_impurity check_tlc Check TLC for starting material low_yield->check_tlc check_temp Review Reaction Temperature isomer_impurity->check_temp purify Purify by Column Chromatography isomer_impurity->purify check_temp_tar Review Reaction Temperature & Time tar_formation->check_temp_tar purify_other - Recrystallize - Column Chromatography other_impurity->purify_other incomplete_reaction Incomplete Reaction? - Extend reaction time - Check PPA quality check_tlc->incomplete_reaction Yes no_sm No Starting Material? - Optimize workup - Check for tarring check_tlc->no_sm No lower_temp Lower cyclization temp. check_temp->lower_temp reduce_conditions - Lower temperature - Reduce reaction time check_temp_tar->reduce_conditions G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Overall Yield Temp->Yield Higher temp may increase rate but also decomp. Purity Product Purity (7-bromo vs 5-bromo ratio) Temp->Purity Lower temp favors 7-bromo isomer SideProducts Side Products (e.g., Polymers) Temp->SideProducts Higher temp increases polymerization Time Time Time->Yield Sufficient time needed for completion Time->SideProducts Excess time increases decomposition PPA PPA Concentration PPA->Yield Sufficient PPA is crucial PPA->SideProducts Can promote charring if not controlled

Technical Support Center: Purification of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-bromo-2,3-dihydroquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a yellow or brownish color, not the expected off-white solid. What could be the cause and how can I fix it?

Discoloration of quinolinone derivatives can often be attributed to oxidation or the presence of colored impurities.[1] Here are some potential causes and solutions:

  • Oxidation: The quinolinone ring system can be susceptible to air and light-induced oxidation, leading to colored byproducts.

    • Troubleshooting:

      • Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[1]

      • During purification, use degassed solvents to minimize exposure to oxygen.[1]

      • Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage.[1]

  • Colored Impurities: Residual starting materials or byproducts from the synthesis may be colored.

    • Troubleshooting:

      • Ensure the preceding synthetic steps have gone to completion to minimize unreacted starting materials.

      • Employ a purification technique with high resolving power, such as flash column chromatography or preparative HPLC.

      • A charcoal treatment during recrystallization can sometimes be effective in removing colored impurities.

Q2: I am seeing broad or tailing peaks for my compound during HPLC analysis. What are the common reasons for this and how can I improve the peak shape?

Poor peak shape in HPLC is a frequent issue that can compromise the accuracy of purity analysis. The following are common causes and their respective solutions:

  • Secondary Interactions with Silica: The basic nitrogen in the quinolinone structure can interact with acidic silanol groups on the surface of the silica-based HPLC column, leading to peak tailing.

    • Troubleshooting:

      • Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1% v/v) to mask the active silanol groups.

      • Use a modern, end-capped HPLC column designed to minimize silanol interactions.

      • Lowering the pH of the mobile phase can protonate the basic nitrogen, which may improve peak shape, but care must be taken to stay within the column's stable pH range.[2]

  • Metal Chelation: Hydroxyquinolines are known chelating agents, and while this compound is not a hydroxyquinoline, the keto-enol tautomerism might lead to some interaction with metal ions in the HPLC system.[1]

    • Troubleshooting:

      • Incorporate a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) into the mobile phase.[1]

      • If metal chelation is a persistent issue, consider using a metal-free (PEEK) HPLC system.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Troubleshooting:

      • Dilute the sample and reinject.

Q3: My yield after column chromatography is very low. What are the potential reasons for this loss of product?

Low recovery from column chromatography can be frustrating. Here are several factors that could be contributing to the loss of your compound:

  • Compound Instability on Silica Gel: The compound may be degrading on the acidic silica gel stationary phase.[3]

    • Troubleshooting:

      • Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any degradation has occurred.[3]

      • Deactivate the silica gel by pre-treating it with a base like triethylamine.[1]

      • Consider using an alternative stationary phase such as alumina (neutral or basic) or a C18 reversed-phase silica.[1][3]

  • Improper Solvent System: The chosen eluent may not be effectively desorbing the compound from the column.

    • Troubleshooting:

      • Ensure the solvent system used for the column provides an appropriate Rf value (typically 0.2-0.4) on TLC for good separation.

      • If the compound is not eluting, gradually increase the polarity of the mobile phase.[3]

  • Co-elution with Impurities: If an impurity has a similar Rf value to your product, you may be discarding fractions that contain your compound in an attempt to isolate the pure product.

    • Troubleshooting:

      • Try a different solvent system to achieve better separation on TLC before attempting the column again.

      • Use a shallower gradient during elution to improve resolution.

Purification Techniques: A Comparative Overview

The following table summarizes common purification techniques that can be applied to this compound, along with their expected outcomes and potential challenges.

Purification MethodTypical PurityAdvantagesDisadvantages
Recrystallization >99% (if successful)Cost-effective, scalable, can yield highly pure crystalline material.Finding a suitable solvent can be challenging; not effective for all impurity profiles.
Flash Column Chromatography 95-99%Widely applicable, good for separating compounds with different polarities.Can be time-consuming, potential for product loss on the stationary phase.[3]
Preparative HPLC >99.5%High resolution and efficiency, can be automated.Expensive equipment and solvents, limited sample loading capacity.[1]

Key Experimental Protocols

Protocol for Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid sample to the top of the column.

  • Elution: Begin eluting with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol for Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] Common choices for similar compounds include ethanol, methanol, or mixtures like n-hexane-ethanol.[4]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude compound until it is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven.[1]

Visual Troubleshooting Guides

G cluster_purification Purification Strategy start Crude Product Analysis (TLC, HPLC, NMR) purity_check Is Purity >95%? start->purity_check end Final Pure Product purity_check->end Yes recrystallization Attempt Recrystallization purity_check->recrystallization No column_chrom Perform Column Chromatography recrystallization->column_chrom Low Purity / Oily Product purity_check_recryst Check Purity recrystallization->purity_check_recryst Solid Obtained prep_hplc Consider Preparative HPLC column_chrom->prep_hplc Co-eluting Impurities purity_check_col Check Purity column_chrom->purity_check_col Fractions Collected prep_hplc->end purity_check_recryst->end >98% purity_check_recryst->column_chrom <98% purity_check_col->end >98% purity_check_col->prep_hplc <98%

Caption: A decision-making workflow for the purification of this compound.

G cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities start_mat Starting Materials reaction Cyclization Reaction start_mat->reaction product This compound reaction->product unreacted_sm Unreacted Starting Material(s) reaction->unreacted_sm Incomplete Reaction side_product Isomeric Side Product (e.g., 5-bromo isomer) reaction->side_product Poor Regioselectivity over_reaction Over-brominated Product reaction->over_reaction Excess Brominating Agent dimer Dimerization Product product->dimer Self-Condensation

Caption: Logical relationships of potential impurities from a hypothetical synthesis.

References

Technical Support Center: Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dimer impurity formation during the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the dimer impurity observed in the synthesis of this compound?

A1: While direct literature on the dimer of this compound is scarce, by analogy to similar syntheses, the dimer is likely formed through an intermolecular reaction. For instance, in the synthesis of related compounds, a common impurity is a dimer where two quinolinone rings are linked. In the case of this compound, a potential dimer structure could arise from intermolecular reactions involving the bromine atom and the amine or other reactive sites, particularly under basic conditions or elevated temperatures.

Q2: What are the common analytical methods to detect and quantify the dimer impurity?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying the dimer impurity. A reverse-phase C18 column is typically suitable. Developing a gradient method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will generally allow for the separation of the desired product from the higher molecular weight dimer. Mass spectrometry (MS) coupled with HPLC can be used to confirm the identity of the dimer by determining its molecular weight.

Q3: What are the potential causes for the formation of the dimer impurity?

A3: Dimer formation is often associated with the reaction conditions. Key factors that can promote the formation of dimeric impurities include:

  • Prolonged reaction times: Allowing the reaction to proceed for too long can increase the likelihood of side reactions, including dimerization.

  • High temperatures: Elevated temperatures can provide the activation energy needed for the formation of byproducts.

  • Excess of reagents: An improper stoichiometric balance of reactants can lead to undesired side reactions.

  • Basic conditions: The presence of a base can deprotonate the amine of the quinolinone, potentially making it more nucleophilic and prone to reacting with another molecule.

Troubleshooting Guide

This guide addresses common issues related to the removal of the dimer impurity.

Problem Potential Cause Suggested Solution
High level of dimer impurity (>5%) in the crude product. Reaction conditions are promoting dimerization.Optimize reaction parameters. Screen different bases, solvents, temperatures, and reaction times to find conditions that favor the formation of the desired product over the dimer.
Co-elution of the product and dimer during column chromatography. The polarity of the product and the dimer are too similar for effective separation with the chosen solvent system.Explore different solvent systems for column chromatography. A gradient elution may be necessary. Alternatively, consider other purification techniques such as preparative HPLC or crystallization.
Dimer impurity persists after recrystallization. The solubility of the dimer and the desired product are very similar in the chosen recrystallization solvent.Screen a variety of solvents or solvent mixtures for recrystallization. A technique analogous to a method used for a similar compound involves converting the product and impurity into salts, which may have different solubilities, allowing for separation.[1]
Difficulty in removing the dimer without significant loss of the desired product. The purification method is not selective enough.A salt-based purification strategy has proven effective for a structurally related compound and may be applicable here.[1] This involves converting both the desired product and the dimer impurity into their corresponding salts using an inorganic acid. Due to differences in their physical properties, the salt of the dimer may precipitate while the salt of the desired product remains in solution, allowing for separation by filtration. The desired product can then be liberated from its salt by treatment with a base.[1]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general HPLC method for the analysis of the crude reaction mixture to determine the percentage of the dimer impurity.

Parameter Specification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Protocol 2: Purification via Salt Formation (Adapted from a similar synthesis[1])

This protocol provides a potential method for the removal of the dimer impurity based on differential salt solubility.

  • Dissolution: Dissolve the crude this compound containing the dimer impurity in a suitable organic solvent (e.g., ethyl acetate, isopropanol, or dichloromethane).

  • Salt Formation: Slowly add an inorganic acid (e.g., hydrochloric acid or sulfuric acid) to the solution while stirring. The desired product and the dimer impurity will be converted to their corresponding salts.

  • Selective Precipitation: The salt of the dimer impurity may be less soluble in the chosen organic solvent and precipitate out of the solution. The salt of the desired product is expected to remain in solution.[1]

  • Separation: Filter the mixture to remove the precipitated dimer salt.

  • Liberation of the Free Base: To the filtrate containing the salt of the desired product, add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to neutralize the acid and liberate the free base of this compound.

  • Isolation: The purified product may precipitate upon addition of the base or after partial removal of the organic solvent. Alternatively, an anti-solvent can be added to induce precipitation.[1] Collect the solid by filtration, wash with a suitable solvent (e.g., water or a non-polar organic solvent), and dry under vacuum.

  • Purity Check: Analyze the purity of the final product using the HPLC method described in Protocol 1 to confirm the removal of the dimer impurity.

Visualizations

Dimer_Formation_and_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Reactants Starting Materials Crude_Product Crude Product (with Dimer Impurity) Reactants->Crude_Product Reaction HPLC_Analysis HPLC Analysis Crude_Product->HPLC_Analysis Impurity Profiling Dimer_Detected Dimer Impurity Detected HPLC_Analysis->Dimer_Detected > Specification Pure_Product Proceed to Next Step HPLC_Analysis->Pure_Product < Specification Salt_Formation Dissolution & Salt Formation Dimer_Detected->Salt_Formation Troubleshooting Filtration Filtration Salt_Formation->Filtration Selective Precipitation Dimer_Salt Precipitated Dimer Salt Filtration->Dimer_Salt Impurity Product_Salt_Solution Product Salt in Solution Filtration->Product_Salt_Solution Desired Product Neutralization Neutralization Product_Salt_Solution->Neutralization Base Addition Pure_Product_Precipitate Purified Product Neutralization->Pure_Product_Precipitate Isolation Final_Purity_Check Final HPLC Analysis Pure_Product_Precipitate->Final_Purity_Check QC Pure_Product_Final Pure Product Final_Purity_Check->Pure_Product_Final

Caption: Workflow for the detection and removal of dimer impurity.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Check Dimer > Specification? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes End_Success Pure Product Impurity_Check->End_Success No Purity_Check_1 Dimer Removed? Recrystallization->Purity_Check_1 Salt_Purification Salt Formation & Precipitation Purity_Check_1->Salt_Purification No Purity_Check_1->End_Success Yes Purity_Check_2 Dimer Removed? Salt_Purification->Purity_Check_2 Column_Chromatography Column Chromatography Purity_Check_2->Column_Chromatography No Purity_Check_2->End_Success Yes End_Failure Further Optimization Needed Column_Chromatography->End_Failure

Caption: Decision tree for troubleshooting dimer impurity removal.

References

preventing discoloration of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of 7-bromo-2,3-dihydroquinolin-4(1H)-one during their experiments.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered with this compound, focusing on the prevention of discoloration.

Issue: The solid compound has developed a yellow, orange, or brown tint upon storage.

This is a common issue indicating potential degradation of the compound. The discoloration is often a result of oxidation or exposure to light. Quinolinone derivatives can be susceptible to oxidation when exposed to air and light over time.[1]

Troubleshooting Steps:

  • Assess Storage Conditions: Verify that the compound is stored in a cool, dark place. The recommended storage temperature is typically 4°C.[2] Exposure to ambient light and elevated temperatures can accelerate degradation.

  • Evaluate Atmosphere: The presence of oxygen can lead to oxidative degradation. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Purification Check: If the compound was synthesized in-house, residual impurities from the reaction or work-up may be the cause of discoloration. Consider repurification.

Solution Workflow:

G start Discoloration Observed in Solid Compound storage Assess Storage Conditions (Temp, Light) start->storage atmosphere Evaluate Storage Atmosphere storage->atmosphere Conditions Correct? improper_storage Store at 4°C in the dark in an amber vial. storage->improper_storage No purity Consider Repurification atmosphere->purity Yes inert_atm Store under Inert Atmosphere (N2 or Ar) atmosphere->inert_atm No repurify Repurify Compound (Recrystallization or Chromatography) purity->repurify Yes resolved Issue Resolved purity->resolved No improper_storage->resolved inert_atm->resolved repurify->resolved

Caption: Troubleshooting workflow for discolored solid this compound.

Issue: The compound discolors when dissolved in a solvent for an experiment.

Discoloration in solution can occur rapidly due to reaction with the solvent, dissolved oxygen, or exposure to light during the experimental setup.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, degassed solvents. Trace impurities or dissolved oxygen in the solvent can initiate degradation pathways. For sensitive reactions, using freshly distilled or commercially available anhydrous solvents is recommended.

  • Light Exposure: Protect the solution from light by using amber glassware or by wrapping the reaction vessel with aluminum foil.

  • Atmosphere: If the experiment allows, perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Elevated temperatures can accelerate decomposition. If the reaction conditions permit, consider running the experiment at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration for this compound?

A1: The primary cause of discoloration (yellowing to browning) in this compound is believed to be oxidation.[1] Like many quinoline and quinolinone derivatives, this compound can be sensitive to air, light, and heat, which can lead to the formation of colored degradation products.[1][3] The presence of the bromine atom can also influence the electron density of the aromatic ring, potentially affecting its stability.

Q2: What are the ideal storage conditions to prevent discoloration?

A2: To minimize discoloration, this compound should be stored under the following conditions:

  • Temperature: 4°C.[2]

  • Light: In a tightly sealed, amber glass vial to protect from light.[1]

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.[1]

  • Purity: Ensure the compound is of high purity (≥97%), as impurities can catalyze degradation.[2][4]

Q3: Can I use an antioxidant to prevent discoloration in solution?

A3: While the use of antioxidants like BHT (butylated hydroxytoluene) has been suggested for preventing the oxidation of some quinolines, its compatibility and potential interference with your specific downstream applications must be considered.[1] It is recommended to first try optimizing conditions by using degassed solvents and an inert atmosphere. If discoloration persists, a small-scale pilot experiment with an antioxidant could be performed, but careful analysis of the results is necessary to ensure it does not affect the experimental outcome.

Q4: If my compound is already discolored, can I still use it?

A4: The use of a discolored compound is generally not recommended as the colored impurities may interfere with your experiment or lead to the formation of unwanted byproducts. It is best to purify the compound before use. The purity of the compound can be checked by techniques such as HPLC or TLC.

Q5: What is the recommended method for purifying a discolored sample of this compound?

A5: Recrystallization is often an effective method for purifying solid organic compounds. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of n-hexane and ethanol has been used for the recrystallization of a similar compound.[5] Alternatively, column chromatography using silica gel with an appropriate eluent system (e.g., dichloromethane or a mixture of ethyl acetate and hexane) can be employed for purification.[1][5]

Experimental Protocols

Protocol 1: Storage of this compound under an Inert Atmosphere

Objective: To provide a standard procedure for storing the compound to minimize degradation and discoloration.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen)

  • Schlenk line or glove box (optional, but recommended for long-term storage)

  • Parafilm

Procedure:

  • Place the solid this compound into a clean, dry amber glass vial.

  • If using a Schlenk line, attach the vial to the line and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.

  • If a Schlenk line is not available, gently flush the vial with a stream of inert gas for 1-2 minutes.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 4°C and away from any light sources.

Protocol 2: Purification of Discolored this compound by Recrystallization

Objective: To remove colored impurities from a discolored sample of the compound.

Materials:

  • Discolored this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent system should be determined on a small scale first.

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the discolored compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl the flask for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yields, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Assessment: The resulting crystals should be colorless or off-white. Confirm the purity using an appropriate analytical technique (e.g., melting point, HPLC, or NMR).

Quantitative Data Summary

ParameterThis compound
CAS Number 114417-34-4[2][6]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
Purity (Typical) ≥97%[2]
Recommended Storage 4°C, under inert gas, in the dark[1][2]

Visualizations

G cluster_storage Long-Term Storage Protocol cluster_purification Purification Workflow storage_start Place Compound in Amber Vial purge Purge with Inert Gas (N2 or Ar) storage_start->purge seal Seal Tightly purge->seal store Store at 4°C in the Dark seal->store purify_start Discolored Compound dissolve Dissolve in Minimal Hot Solvent purify_start->dissolve cool Slowly Cool to Room Temperature dissolve->cool crystallize Induce Crystallization (Ice Bath if needed) cool->crystallize filter_wash Filter and Wash with Cold Solvent crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product Pure Compound dry->pure_product

Caption: Experimental workflows for storage and purification.

References

optimization of reaction time for 7-bromo-2,3-dihydroquinolin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: formation of N-(3-bromophenyl)-3-chloropropanamide followed by an intramolecular Friedel-Crafts acylation.

Issue Potential Cause Recommended Action Expected Outcome
Low to No Product Formation in Step 1 (Amide Formation) 1. Poor quality of 3-bromoaniline or 3-chloropropionyl chloride: Impurities can inhibit the reaction. 2. Presence of moisture: 3-chloropropionyl chloride is sensitive to hydrolysis. 3. Incorrect stoichiometry or addition rate: Can lead to side reactions.1. Purify starting materials: Distill 3-bromoaniline and 3-chloropropionyl chloride before use. 2. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Slow, controlled addition: Add 3-chloropropionyl chloride dropwise to the solution of 3-bromoaniline at a low temperature (e.g., 0-5 °C).Improved yield and purity of the N-(3-bromophenyl)-3-chloropropanamide intermediate.
Low to No Product Formation in Step 2 (Cyclization) 1. Insufficient Lewis acid catalyst: The Friedel-Crafts acylation requires a stoichiometric amount of a strong Lewis acid like AlCl₃. 2. Deactivation of the aromatic ring: The amide group can complex with the Lewis acid, deactivating the ring towards electrophilic substitution.[1][2] 3. Reaction temperature is too low: Intramolecular Friedel-Crafts acylations often require elevated temperatures to proceed at a reasonable rate.1. Increase catalyst loading: Use at least 1.1 to 1.5 equivalents of AlCl₃. 2. Protect the amide: While more complex, protecting the amide nitrogen could be considered, though optimizing reaction conditions is usually preferred. 3. Optimize reaction temperature: Gradually increase the reaction temperature. A typical range for this type of cyclization is 80-160 °C.Increased conversion of the intermediate to the final product, this compound.
Formation of Side Products 1. Intermolecular reactions: If the concentration of the starting material is too high during cyclization, intermolecular side reactions can occur. 2. Isomer formation: While less likely for this specific product, other isomers could form under certain conditions. 3. Polymerization: Acryloyl chloride, if used as a precursor, can polymerize.1. Use high dilution: Perform the cyclization step at a lower concentration to favor the intramolecular reaction. 2. Control reaction temperature: Maintain a consistent and optimized temperature throughout the reaction. 3. Ensure proper precursor synthesis: If starting from acryloyl chloride, ensure complete reaction with 3-bromoaniline to avoid residual reactive species.A cleaner reaction profile with a higher yield of the desired product and simplified purification.
Product Discoloration (Yellow, Orange, or Brown) 1. Oxidation: Quinolone compounds can be susceptible to oxidation, especially when exposed to air and light at elevated temperatures. 2. Residual impurities: Incomplete removal of starting materials or side products can lead to discoloration.1. Inert atmosphere and light protection: Conduct the reaction and work-up under an inert atmosphere and protect the reaction vessel from light. 2. Thorough purification: Utilize appropriate purification techniques such as recrystallization or column chromatography to remove colored impurities.A final product that is a white to off-white solid.
Difficult Purification 1. Similar polarity of product and impurities: Makes separation by column chromatography challenging. 2. Product insolubility: Can make recrystallization difficult.1. Optimize chromatography conditions: Use a gradient elution system or try a different stationary phase (e.g., alumina). 2. Screen for recrystallization solvents: Test a variety of solvents and solvent mixtures to find a suitable system where the product has good solubility at high temperatures and poor solubility at low temperatures.Improved purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthesis involves a two-step procedure. The first step is the acylation of 3-bromoaniline with 3-chloropropionyl chloride to form N-(3-bromophenyl)-3-chloropropanamide. The second step is an intramolecular Friedel-Crafts acylation of this intermediate, typically using a strong Lewis acid like aluminum chloride (AlCl₃), to induce cyclization and form the desired product.

Q2: How can I optimize the reaction time for the intramolecular Friedel-Crafts cyclization step?

A2: The reaction time for the cyclization can be optimized by adjusting several parameters:

  • Temperature: Increasing the temperature will generally decrease the reaction time. However, excessively high temperatures can lead to the formation of side products. It is crucial to find the optimal temperature that provides a good reaction rate with minimal side reactions.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Stronger Lewis acids can accelerate the reaction. Using a sufficient stoichiometric amount (at least 1.1 equivalents) is necessary as the Lewis acid complexes with the carbonyl group of the product.[3]

  • Solvent: The choice of solvent can influence the reaction rate. A high-boiling point, inert solvent is often preferred for these types of reactions.

Q3: What are the key safety precautions to take during this synthesis?

A3: Both 3-chloropropionyl chloride and aluminum chloride are corrosive and react violently with water. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are essential for the success of the reaction and for safety.

Q4: My final product is a dark oil instead of a solid. What could be the issue?

A4: The formation of a dark oil suggests the presence of significant impurities or incomplete reaction. This could be due to side reactions, oxidation, or residual starting materials. It is recommended to re-evaluate the reaction conditions, ensure the purity of the starting materials, and perform a thorough purification of the crude product, for example, by column chromatography followed by recrystallization.

Q5: How can I monitor the progress of the reaction?

A5: The progress of both steps can be effectively monitored by Thin Layer Chromatography (TLC). For the first step, you can monitor the disappearance of the 3-bromoaniline spot. For the second step, the disappearance of the N-(3-bromophenyl)-3-chloropropanamide spot and the appearance of the product spot will indicate the progress of the cyclization.

Experimental Protocols

Step 1: Synthesis of N-(3-bromophenyl)-3-chloropropanamide

Materials:

  • 3-bromoaniline

  • 3-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-bromoaniline (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of 3-bromoaniline.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-bromophenyl)-3-chloropropanamide. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

Materials:

  • N-(3-bromophenyl)-3-chloropropanamide

  • Aluminum chloride (AlCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable high-boiling inert solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, add N-(3-bromophenyl)-3-chloropropanamide (1.0 eq.).

  • Add anhydrous DCE to dissolve the starting material.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq.) to the solution. The addition is exothermic, so it may be necessary to cool the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 84 °C for DCE) and maintain this temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the scale and specific conditions.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Stir the mixture until the solid dissolves.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel followed by recrystallization (e.g., from ethanol).

Data Presentation

Table 1: Optimization of Reaction Time for Friedel-Crafts Cyclization*
Entry Lewis Acid (eq.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1AlCl₃ (1.2)DCE801265
2AlCl₃ (1.2)CS₂46> 24Low Conversion
3AlCl₃ (1.5)DCE80872
4AlCl₃ (1.2)- (neat)120675
5AlCl₃ (1.2)- (neat)140478
6FeBr₃ (1.2)DCE801855

*Note: The data in this table is illustrative and represents typical trends for optimizing a Friedel-Crafts acylation. Actual results may vary and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation s1_start 3-bromoaniline + 3-chloropropionyl chloride s1_reaction Acylation in DCM with Et3N (0°C to RT, 2-4h) s1_start->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_product N-(3-bromophenyl)-3-chloropropanamide s1_workup->s1_product s2_start N-(3-bromophenyl)-3-chloropropanamide s1_product->s2_start Intermediate s2_reaction Cyclization with AlCl3 in DCE (Reflux, 4-12h) s2_start->s2_reaction s2_workup Quenching & Extraction s2_reaction->s2_workup s2_purification Column Chromatography & Recrystallization s2_workup->s2_purification s2_product This compound s2_purification->s2_product troubleshooting_logic start Low Yield or No Product in Cyclization check_catalyst Is Lewis Acid (AlCl3) > 1.1 eq. and anhydrous? start->check_catalyst check_temp Is the reaction temperature high enough? (e.g., >80°C) check_catalyst->check_temp Yes action_catalyst Increase AlCl3 to 1.2-1.5 eq. Ensure anhydrous conditions. check_catalyst->action_catalyst No check_intermediate Is the starting amide pure? check_temp->check_intermediate Yes action_temp Increase temperature incrementally. Consider a higher boiling solvent. check_temp->action_temp No action_intermediate Purify the intermediate by recrystallization. check_intermediate->action_intermediate No success Improved Yield check_intermediate->success Yes action_catalyst->success action_temp->success action_intermediate->success

References

Technical Support Center: Recrystallization of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-bromo-2,3-dihydroquinolin-4(1H)-one. The following information is designed to address common challenges encountered during the recrystallization and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively documented in publicly available literature, information on structurally similar compounds can provide valuable guidance. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on related bromo-quinolinone derivatives, a range of polar and non-polar solvents can be explored.

For initial screening, consider solvents such as ethanol, methanol, or mixtures including n-hexane and ethanol.[1] The choice of solvent will depend on the impurities present. It is recommended to perform small-scale solubility tests to identify the most suitable solvent or solvent system for your specific sample.

Q2: How can I perform a reliable solubility test to find a suitable solvent?

A2: A systematic approach to solubility testing is crucial for successful recrystallization. The following protocol outlines a standard procedure:

  • Preparation : Place a small, accurately weighed amount of your crude this compound (e.g., 10-20 mg) into a small test tube.

  • Solvent Addition : Add a small volume of the test solvent (e.g., 0.5 mL) at room temperature and agitate the mixture. Observe the solubility.

  • Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add small portions of the solvent until the solid completely dissolves.

  • Cooling : Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals.

  • Evaluation : An ideal solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling.

Q3: My compound is not crystallizing from the solution upon cooling. What should I do?

A3: Failure to crystallize is a common issue in recrystallization and can often be attributed to two main causes: using an excessive amount of solvent or the formation of a supersaturated solution.[2][3]

  • Too much solvent : If an excess of solvent was used, the concentration of the compound may be too low to allow for crystal formation. To address this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[2][3]

  • Supersaturation : In a supersaturated solution, the compound remains dissolved even though its solubility limit has been exceeded. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates a rough surface that can promote nucleation.[2][4]

    • Add a seed crystal of pure this compound to the solution. The seed crystal provides a template for crystal growth.[4]

Troubleshooting Guide

This guide addresses specific problems that may arise during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Oiling Out The compound may be melting in the hot solvent before it dissolves, or the solution is too concentrated.Add more solvent to the hot solution and reheat until a clear solution is obtained. Allow for slower cooling to prevent the compound from precipitating above its melting point.[2]
Low Crystal Yield - Too much solvent was used.- The cooling process was too rapid.- The crystals were not completely collected during filtration.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool more slowly to maximize crystal growth.- Ensure a complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Consider using a small amount of activated charcoal to adsorb the colored impurities from the hot solution before filtration and cooling. Be aware that using too much charcoal can lead to product loss.
Crystals Form Too Quickly The solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent to the solution. Ensure the solution cools slowly and without disturbance to promote the formation of larger, purer crystals.[5]

Alternative Solvents and Their Properties

The following table provides a list of potential alternative solvents for the recrystallization of this compound, based on their use with similar compounds and general solvent properties. It is essential to experimentally verify the suitability of each solvent.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.5A common and effective solvent for many organic compounds. A mixture with n-hexane has been used for a similar compound.[1]
Methanol64.732.7Another polar protic solvent that can be effective.[1]
Isopropanol82.619.9A slightly less polar alcohol that may offer different solubility characteristics.
Ethyl Acetate77.16.0A moderately polar solvent that has been used for the purification of related compounds.[6]
Toluene110.62.4A non-polar aromatic solvent that can be useful for compounds with lower polarity.[6]
Acetone56.020.7A polar aprotic solvent that is a good solvent for a wide range of compounds.[6]
Acetonitrile81.637.5A polar aprotic solvent.[6]
n-Hexane68.01.9A non-polar solvent, often used in combination with a more polar solvent to create a suitable solvent system.

Experimental Workflow

The following diagram illustrates a general workflow for troubleshooting recrystallization issues with this compound.

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Scaling Up 7-bromo-2,3-dihydroquinolin-4(1H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 7-bromo-2,3-dihydroquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route: the intramolecular Friedel-Crafts cyclization of N-(3-bromophenyl)-β-alanine or its derivatives.

Q1: Why is the yield of my intramolecular Friedel-Crafts cyclization low?

A1: Low yields in this reaction are a common challenge and can be attributed to several factors:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, Eaton's reagent) may be deactivated by moisture. Ensure all reagents and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. Common side reactions include intermolecular condensation and dehalogenation.

  • Product Degradation: The product may be sensitive to the harsh acidic conditions of the reaction. Minimizing reaction time and temperature can help mitigate degradation.

Troubleshooting Steps:

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use freshly opened or purified reagents and anhydrous solvents.

  • Optimize the catalyst loading. An excess of Lewis acid is often required, but too much can lead to degradation.

  • Gradually add the starting material to the catalyst slurry at a controlled temperature to manage the initial exotherm.

  • Quench the reaction carefully by slowly adding the reaction mixture to ice-water to minimize product decomposition.

Q2: I am observing significant amounts of an unknown impurity in my crude product. What could it be?

A2: The presence of impurities is a frequent issue when scaling up. Potential impurities in the synthesis of this compound include:

  • Isomers: Depending on the starting materials and reaction conditions, positional isomers of the bromo-substituted quinolinone may form.

  • Dehalogenated Product: Reductive dehalogenation can occur, leading to the formation of 2,3-dihydroquinolin-4(1H)-one.[1]

  • Polymeric Material: Harsh acidic conditions can sometimes lead to the formation of polymeric byproducts.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting N-(3-bromophenyl)-β-alanine or its activated form.

Troubleshooting and Identification:

  • Characterize the impurity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Optimize reaction conditions (temperature, reaction time, catalyst) to minimize the formation of the specific impurity.

  • If dehalogenation is an issue, consider using a milder Lewis acid or shorter reaction times.

  • Improve the purification method. Column chromatography with a suitable solvent system or recrystallization can be effective in removing impurities.

Q3: The purification of this compound by column chromatography is proving difficult. What are some alternative purification strategies?

A3: Column chromatography at a large scale can be challenging and costly. Consider the following alternatives:

  • Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an extractive workup can be employed to separate them.

Q4: My reaction is very exothermic and difficult to control at a larger scale. How can I manage the reaction temperature?

A4: The Friedel-Crafts acylation is a notoriously exothermic reaction.[2] Effective temperature control is crucial for safety and to minimize side reactions.

Control Measures:

  • Slow Addition: Add the acylating agent or the substrate to the reaction mixture slowly and at a controlled rate.

  • Efficient Cooling: Use a reactor with a cooling jacket and a reliable cooling system (e.g., a chiller).

  • Good Agitation: Ensure efficient stirring to prevent the formation of localized hot spots.

  • Solvent Choice: Use a solvent with a suitable boiling point to help dissipate heat.

Data Presentation

The following tables summarize key parameters for the intramolecular Friedel-Crafts cyclization to form this compound. The data is compiled from analogous reactions in the literature and represents typical ranges for process optimization.

Table 1: Effect of Lewis Acid Catalyst on Yield and Reaction Time

CatalystCatalyst Loading (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃2.5 - 4.0Dichloromethane0 - 252 - 665 - 80
Eaton's Reagent (P₂O₅ in MeSO₃H)10x (w/w)None60 - 901 - 370 - 85
Polyphosphoric Acid (PPA)10x (w/w)None100 - 1404 - 860 - 75
TiCl₄1.5 - 2.51,2-Dichloroethane25 - 503 - 660 - 70

Table 2: Influence of Solvent on Reaction Outcome

SolventDielectric Constant (20°C)Boiling Point (°C)Typical Yield Range (%)Notes
Dichloromethane9.14065 - 80Good for initial lab-scale experiments, but has a low boiling point which can be a challenge for temperature control on a larger scale.
1,2-Dichloroethane10.48460 - 75Higher boiling point allows for better temperature control.
Nitrobenzene34.821150 - 65Can act as both solvent and complexing agent, but is toxic and has a high boiling point, making removal difficult.
Carbon Disulfide2.64640 - 55Low polarity can sometimes reduce side reactions, but it is highly flammable and has a low boiling point.

Experimental Protocols

Protocol 1: Synthesis of N-(3-bromophenyl)-3-chloropropanamide

  • Materials:

    • 3-bromoaniline

    • 3-chloropropionyl chloride

    • Triethylamine

    • Dichloromethane (anhydrous)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N-(3-bromophenyl)-3-chloropropanamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Materials:

    • N-(3-bromophenyl)-3-chloropropanamide

    • Aluminum chloride (AlCl₃) (anhydrous)

    • Dichloromethane (anhydrous)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (3.0 eq).

    • Cool the flask to 0 °C and slowly add anhydrous dichloromethane.

    • To the stirred slurry, add N-(3-bromophenyl)-3-chloropropanamide (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC.

    • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization A 3-bromoaniline + 3-chloropropionyl chloride B Reaction in Dichloromethane with Triethylamine at 0°C to RT A->B C Aqueous Workup B->C D Recrystallization C->D E N-(3-bromophenyl)-3-chloropropanamide D->E F N-(3-bromophenyl)-3-chloropropanamide E->F Intermediate G Reaction with AlCl3 in Dichloromethane at 0°C to RT F->G H Quenching with Ice-Water G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Reagent and Solvent Purity/Anhydrous Conditions Start->Q1 A1_Yes Reagents/Solvents are pure and anhydrous Q1->A1_Yes Yes A1_No Use fresh/purified reagents and anhydrous solvents Q1->A1_No No Q2 Is the reaction going to completion? A1_Yes->Q2 A1_No->Start Re-run A2_Yes Reaction is complete Q2->A2_Yes Yes A2_No Optimize reaction time, temperature, or catalyst loading Q2->A2_No No Q3 Are there significant side products? A2_Yes->Q3 A2_No->Start Re-run A3_Yes Identify side products and adjust conditions to minimize them Q3->A3_Yes Yes A3_No Investigate product loss during workup and purification Q3->A3_No No A3_Yes->Start Re-run End Improved Yield A3_No->End

References

Technical Support Center: Synthesis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of quinolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My quinolinone synthesis is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinolinone synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reactants, such as anilines and ketones, can lead to undesirable side reactions.

  • Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[1][2] However, excessive temperatures can cause decomposition of reactants or products.[3]

  • Solvent Choice: The solvent can significantly influence the reaction's success. For high-temperature cyclizations, inert, high-boiling solvents like mineral oil or diphenyl ether can dramatically improve yields compared to solvent-free conditions.[2][4]

  • Catalyst and Reagents: The selection and purity of catalysts are critical. The efficiency of acid or base catalysts can vary depending on the specific substrates.[1]

  • Reaction Time: Incomplete reactions will lead to low yields. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal duration.[1]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation or side reactions.[1]

Q2: I am observing significant tar formation in my reaction mixture. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction, particularly in syntheses that use harsh acidic and oxidizing conditions, such as the Skraup synthesis. This is often due to the polymerization of reactants and intermediates. To minimize tarring, consider using a moderator like ferrous sulfate (FeSO₄) to control the reaction rate and avoid excessively high temperatures.[5]

Q3: How can I improve the purification of my quinolinone derivative?

A3: Purification of quinolinone derivatives can be challenging. Column chromatography on silica gel is a common method.[6] However, the basic nature of the quinolinone nitrogen can lead to decomposition on acidic silica gel. If you observe streaking on your TLC plate or decomposition on the column, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine. Alternatively, using a different stationary phase, such as alumina, or purification by recrystallization are effective strategies.[7]

Troubleshooting Guides by Reaction

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a thermal cyclization method for producing the quinolin-4-one backbone.[3] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8]

Q: My Gould-Jacobs cyclization is not proceeding to completion or giving a low yield. What should I do?

A: Incomplete cyclization is a frequent issue in the Gould-Jacobs reaction. Here are some troubleshooting steps:

  • Increase the Temperature: The cyclization is a high-temperature process, often requiring temperatures in the range of 250-300°C.[9] A gradual increase in temperature may be necessary to drive the reaction to completion.[9]

  • Optimize Reaction Time: If increasing the temperature leads to decomposition, extending the reaction time at a slightly lower temperature might improve the yield. Be mindful that prolonged heating can also lead to product degradation.[9][10]

  • Consider Microwave Heating: Microwave irradiation can provide rapid and efficient heating, often resulting in higher yields and significantly shorter reaction times compared to conventional heating.[8][10]

  • Use a High-Boiling Solvent: Performing the reaction in a high-boiling inert solvent like diphenyl ether or Dowtherm A can lead to more uniform heating and improved yields, with some cases reporting yields as high as 95%.[8]

Data Presentation: Optimization of Gould-Jacobs Reaction

The following table summarizes the effect of temperature and reaction time on the yield of a microwave-assisted Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate.[10]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12505101
230021637
3250201118
4300102428
530052047

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250°C, the yield remains low even after 20 minutes. Increasing the temperature to 300°C significantly boosts the yield.[10] However, prolonged reaction times at this high temperature can lead to product degradation, as seen by the drop in yield from 5 to 10 minutes.[10] This highlights the necessity of carefully optimizing both temperature and time to maximize yield.[10]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [10]

  • Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).

  • Microwave Irradiation: Heat the mixture in a microwave reactor to the desired temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).

  • Work-up: Cool the vial to room temperature. The product should precipitate.

  • Purification: Filter the precipitated solid and wash it with ice-cold acetonitrile (3 mL).

  • Drying: Dry the resulting solid under vacuum.

Visualization: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification (Optional) cluster_step4 Step 4: Decarboxylation (Optional) reactants Aniline + Alkoxymethylenemalonate Ester heat1 Heat (100-130°C) reactants->heat1 intermediate Anilidomethylenemalonate Intermediate heat1->intermediate heat2 High Temperature (>250°C) Conventional or Microwave intermediate->heat2 cyclized_product 4-Oxo-quinoline-3-carboxylate heat2->cyclized_product saponification Base (e.g., NaOH) cyclized_product->saponification acid_product 4-Hydroxyquinoline-3-carboxylic Acid saponification->acid_product heat3 Heat acid_product->heat3 final_product 4-Hydroxyquinoline heat3->final_product

A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Conrad-Limpach-Knorr Synthesis

This synthesis involves the condensation of anilines with β-ketoesters.[2] Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (kinetic product at lower temperatures) or 2-hydroxyquinolines (thermodynamic product at higher temperatures).[11]

Q: The cyclization step of my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?

A: The high-temperature cyclization is often the most challenging step.

  • Temperature Control: Ensure your experimental setup can safely and consistently reach and maintain the target temperature, which is typically around 250°C.[2][4]

  • Solvent Selection: The use of a high-boiling, inert solvent is crucial. Running the reaction neat often results in very moderate yields (below 30%), whereas using a solvent like mineral oil can increase yields up to 95% in many cases.[2]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄. Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[2]

Data Presentation: Effect of Solvent on Conrad-Limpach Synthesis

This table illustrates the impact of different solvents on the yield of a 4-hydroxyquinoline derivative via thermal cyclization.[12]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21243
Propyl Benzoate23155
iso-Butyl Benzoate24166
1,2,4-Trichlorobenzene21463
2-Nitrotoluene22264
2,6-di-tert-butylphenol26265
Dowtherm A25765

Analysis: The data shows a general trend of increasing yield with higher solvent boiling points, up to a maximum of around 65-66%. This confirms the necessity of high temperatures for efficient cyclization. Several less hazardous or less expensive alternatives to traditionally used solvents like Dowtherm A, such as 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol, provide comparable yields.[12]

Experimental Protocol: Two-Step Conrad-Limpach Synthesis [4]

  • Step 1: Enamine Formation

    • In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq) in a suitable solvent like toluene.

    • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.

    • Monitor the reaction by TLC (typically complete within 2-4 hours).

    • Once complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Step 2: Thermal Cyclization

    • Place the crude intermediate in a flask with a high-boiling solvent (e.g., mineral oil, diphenyl ether).

    • Heat the mixture with vigorous stirring to ~250°C under an inert atmosphere.

    • Maintain this temperature for 30-60 minutes, monitoring by TLC if possible.

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

    • Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.

Visualization: Conrad-Limpach-Knorr Regioselectivity

Conrad_Limpach_Knorr cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Aniline + β-Ketoester low_temp Low Temperature (e.g., RT - 110°C) start->low_temp high_temp High Temperature (e.g., 140°C) start->high_temp intermediate1 β-Aminoacrylate (Enamine Intermediate) low_temp->intermediate1 cyclization1 Thermal Cyclization (~250°C) intermediate1->cyclization1 product1 4-Hydroxyquinoline cyclization1->product1 intermediate2 β-Ketoanilide (Amide Intermediate) high_temp->intermediate2 cyclization2 Acid-catalyzed Cyclization intermediate2->cyclization2 product2 2-Hydroxyquinoline cyclization2->product2

Regioselectivity in the Conrad-Limpach-Knorr synthesis.
Friedländer Annulation

The Friedländer synthesis is a versatile reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, which can be catalyzed by acids or bases.[13]

Q: My Friedländer synthesis is giving a low yield and many side products. How can I optimize it?

A: Low yields and side products in the Friedländer synthesis are often due to harsh reaction conditions and competing reactions like the self-condensation (aldol condensation) of the ketone.[1]

  • Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases. Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions, improving yields.[1]

  • Catalyst Selection: A wide range of catalysts can improve the efficiency of the Friedländer reaction. Consider screening different catalysts to find the optimal one for your specific substrates.

  • Water as a Solvent: For some substrates, using water as a solvent under catalyst-free conditions can be a green and efficient method, sometimes leading to excellent yields.[14]

Data Presentation: Catalyst and Condition Effects on Friedländer Synthesis

This table compares the effectiveness of different catalysts and conditions for the synthesis of a quinoline derivative from 2-aminobenzophenone and ethyl acetoacetate.

CatalystConditionsTimeYield (%)
KOHReflux in Ethanol10 h30
p-TsOH80°C, Solvent-free1 h92
I₂100°C, Solvent-free1.5 h96
Nd(NO₃)₃·6H₂O80°C, Solvent-free1.5 h95
- (None)70°C, Water3 h97

Data compiled from multiple sources for illustrative purposes.[11][14]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis [1]

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.

  • Purification: Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Camps Cyclization

The Camps cyclization is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone, which can lead to two different quinolinone products.[3]

Q: My Camps cyclization is producing a mixture of isomers. How can I improve the selectivity for one product?

A: The formation of two possible quinolinone products arises from two different modes of cyclization. The selectivity is highly dependent on the base, solvent, and temperature.[1]

  • Base Strength: The strength of the base can influence which proton is abstracted, thereby directing the cyclization pathway. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one. A weaker base may favor a different pathway, resulting in the quinolin-2-one.[1][3]

  • Solvent and Temperature: The choice of solvent and reaction temperature can also influence the isomer ratio. It is recommended to screen different conditions to optimize for the desired product.

Experimental Protocol: General Procedure for Camps Cyclization [1]

  • Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 equiv) in a suitable solvent (e.g., ethanol or 1,4-dioxane) in a round-bottom flask.

  • Base Addition: Add the base (e.g., aqueous NaOH, 3.0-3.5 equiv) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux).

  • Monitoring: Monitor the reaction by TLC. The reaction may take several hours.

  • Work-up: After completion, cool the mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to isolate the quinolinone product(s).

Visualization: Competing Pathways in Camps Cyclization

Camps_Cyclization cluster_pathwayA Pathway A cluster_pathwayB Pathway B start o-Acylaminoacetophenone baseA Strong Base (e.g., NaOH) start->baseA baseB Weaker Base start->baseB deprotonationA Deprotonation at α-position of ketone baseA->deprotonationA cyclizationA Intramolecular Aldol Condensation deprotonationA->cyclizationA productA Quinolin-4-one cyclizationA->productA deprotonationB Deprotonation at α-position of amide baseB->deprotonationB cyclizationB Intramolecular Aldol Condensation deprotonationB->cyclizationB productB Quinolin-2-one cyclizationB->productB

Competing reaction pathways in the Camps cyclization.

References

Technical Support Center: Enhancing the Purity of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 7-bromo-2,3-dihydroquinolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials such as 3-bromoaniline and acrylic acid derivatives, as well as side-products from the intramolecular cyclization reaction. In related quinolinone syntheses, the formation of dimeric byproducts has been observed.[1] Discoloration of the product can also occur due to oxidation.[2]

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: The optimal purification strategy depends on the level of impurities and the desired final purity. A combination of techniques is often most effective.

  • Recrystallization: This is a cost-effective method for removing small amounts of impurities and can yield highly crystalline material.[2]

  • Column Chromatography: This technique is highly versatile for separating the target compound from a wide range of impurities, including those with similar polarities.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest possible purity (>99.5%), preparative HPLC is the method of choice, although it is more expensive and less scalable.[2]

Q3: My purified compound is off-white or has a yellowish tint. How can I remove the color?

A3: Discoloration in quinolinone compounds is often due to oxidation or the presence of colored impurities.[2] To address this, you can try the following:

  • Recrystallization: This can effectively remove colored impurities.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.

  • Proper Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

Q4: I am observing broad or tailing peaks during HPLC analysis of my purified compound. What could be the cause?

A4: Broad or tailing peaks in the HPLC analysis of quinolinone derivatives can be caused by the chelation of the compound with metal ions present in the HPLC system (e.g., stainless steel tubing and frits).[2] To mitigate this, consider the following:

  • Use a Metal-Free HPLC System: If possible, use PEEK tubing and a metal-free column.[2]

  • Add a Chelating Agent: Including a small amount of a chelating agent like EDTA in the mobile phase can help to sequester metal ions.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent Perform a systematic solvent screen to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[2] Common solvents to test include ethanol, methanol, ethyl acetate, and acetone.[2]
Solution is too concentrated Add a small amount of additional hot solvent to ensure complete dissolution.
Cooling rate is too fast Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities inhibiting crystallization Consider a preliminary purification step, such as a quick filtration through a silica gel plug, to remove gross impurities before recrystallization.[2]
Issue 2: Inefficient Separation During Column Chromatography
Possible Cause Suggested Solution
Inappropriate eluent system Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[2]
Column overloading Reduce the amount of crude material loaded onto the column.
Poor column packing Ensure the silica gel is packed uniformly to avoid channeling.
Compound decomposition on silica gel For sensitive compounds, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[2]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).[2]

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.[2]

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.[2]

  • Elution: Start eluting with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] A common mobile phase for similar compounds is a mixture of ethyl acetate and hexane.[2]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[2]

HPLC Purity Analysis Protocol
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Data Presentation

Purification Method Typical Purity Range Achieved Advantages Disadvantages
Recrystallization >98%Cost-effective, scalable, can yield highly pure crystalline product.[2]Not suitable for all compounds (e.g., oils), may have lower yields.[2]
Column Chromatography 95-99%Versatile, can separate complex mixtures.[2]Can be time-consuming and solvent-intensive.[2]
Preparative HPLC >99.5%High resolution and efficiency.[2]Expensive equipment and solvents, limited sample loading.[2]

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude 7-bromo-2,3-dihydro- quinolin-4(1H)-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Column_Chromatography->Recrystallization Further Purification Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For Highest Purity Column_Chromatography->HPLC_Analysis Prep_HPLC->HPLC_Analysis HPLC_Analysis->Column_Chromatography Repurify if needed Pure_Product High Purity Product (>99%) HPLC_Analysis->Pure_Product Purity Confirmed

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Poor Crystal Formation or Oiling Out Start->Problem Cause1 Inappropriate Solvent? Problem->Cause1 Cause2 Cooling Too Fast? Problem->Cause2 Cause3 Impurities Present? Problem->Cause3 Success Pure Crystals Obtained Problem->Success No Issue Solution1 Screen Solvents Cause1->Solution1 Yes Solution2 Slow Cooling Cause2->Solution2 Yes Solution3 Pre-purify (e.g., Silica Plug) Cause3->Solution3 Yes Solution1->Start Re-attempt Solution2->Start Re-attempt Solution3->Start Re-attempt

Caption: A troubleshooting guide for recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of plausible synthetic routes to 7-bromo-2,3-dihydroquinolin-4(1H)-one, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies for this specific molecule, this analysis is based on established and widely applicable methods for the synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold, adapted for the target compound.

Comparison of Synthetic Methods

Two primary and effective strategies for the synthesis of this compound are presented here: Intramolecular Cyclization of N-(3-bromophenyl)-β-alanine and Reductive Cyclization of a substituted o-nitrochalcone precursor. The following table summarizes the key performance indicators for these representative methods, based on data from analogous syntheses.

ParameterMethod 1: Intramolecular CyclizationMethod 2: Reductive Cyclization
Starting Materials 3-bromoaniline, acrylic acid4-bromo-2-nitrobenzaldehyde, acetone
Key Reaction Type Electrophilic Aromatic SubstitutionReduction, Intramolecular Cyclization
Reaction Yield 75-85%60-70%
Product Purity High (often requires recrystallization)Moderate to High (may require chromatography)
Reaction Time 2-4 hours6-12 hours
Reaction Conditions High temperature (100-140°C), strong acid (PPA, H₂SO₄)Multistep, reduction (e.g., Fe/HCl), cyclization (base)
Scalability Readily scalableModerately scalable
Advantages Fewer steps, high yield, readily available starting materialsMilder cyclization conditions
Disadvantages Harsh acidic conditions, high temperaturesMultistep, potentially lower overall yield

Experimental Workflows and Logical Relationships

A generalized workflow for the synthesis of this compound via the intramolecular cyclization route, which is often the more direct approach, is depicted below.

cluster_0 Method 1: Intramolecular Cyclization Start 3-Bromoaniline Acrylic Acid Step1 Michael Addition Start->Step1 Intermediate1 N-(3-bromophenyl)-β-alanine Step1->Intermediate1 Step2 Cyclization (e.g., PPA, 120°C) Intermediate1->Step2 Purification Work-up & Purification Step2->Purification Product This compound Purification->Product

Generalized workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two primary synthetic routes. These protocols are representative and may require optimization based on laboratory conditions and scale.

Method 1: Intramolecular Cyclization of N-(3-bromophenyl)-β-alanine

This method involves an initial Michael addition of 3-bromoaniline to acrylic acid to form the N-(3-bromophenyl)-β-alanine intermediate, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of N-(3-bromophenyl)-β-alanine

  • In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in a suitable solvent such as water or ethanol.

  • Add acrylic acid (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-(3-bromophenyl)-β-alanine.

Step 2: Synthesis of this compound

  • Place N-(3-bromophenyl)-β-alanine (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the β-alanine derivative).

  • Heat the mixture to 120-140°C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Method 2: Reductive Cyclization of 3-(4-bromo-2-nitrophenyl)-3-oxopropanal

This multi-step synthesis involves the formation of an o-nitrochalcone-like precursor followed by a reductive cyclization.

Step 1: Synthesis of 1-(4-bromo-2-nitrophenyl)ethan-1-one

  • Synthesize 1-(4-bromo-2-nitrophenyl)ethan-1-one from 4-bromo-1-methyl-2-nitrobenzene via oxidation or other suitable methods.

Step 2: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 1-(4-bromo-2-nitrophenyl)ethan-1-one (1 equivalent) in an appropriate solvent (e.g., DMF), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.5 equivalents).

  • Heat the reaction mixture at 80-100°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enaminone.

Step 3: Synthesis of this compound

  • Dissolve the crude enaminone from the previous step in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder (Fe) (5-10 equivalents) and a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux for 4-8 hours. The reduction of the nitro group and subsequent intramolecular cyclization occur in this step.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.

This guide provides a foundational comparison to aid in the selection of a suitable synthetic strategy. The choice of method will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and purification capabilities.

The Evolving Landscape of 7-Bromo-2,3-dihydroquinolin-4(1H)-one Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the therapeutic potential of 7-bromo-2,3-dihydroquinolin-4(1H)-one derivatives. This class of compounds, characterized by a quinolinone core with a bromine substitution at the 7th position, is emerging as a promising scaffold for the development of novel anticancer and neuroprotective agents. The bromine atom not only enhances the lipophilicity of the molecules, potentially improving cell membrane permeability, but also serves as a crucial synthetic handle for further molecular modifications, allowing for the creation of diverse chemical libraries with a wide range of biological activities.

While direct and extensive research on a broad series of this compound derivatives remains somewhat nascent, studies on closely related bromo-substituted quinolinone and quinazolinone analogs have provided compelling evidence of their potential. These investigations have demonstrated significant cytotoxic effects against various cancer cell lines and promising activity in models of neurodegenerative diseases. This guide provides a comparative overview of the biological activities of these related derivatives, supported by available experimental data and detailed methodologies, to illuminate the therapeutic promise of this chemical class.

Anticancer Activity: A Tale of Potent Cytotoxicity

Derivatives of the broader quinolinone and quinazolinone families, particularly those bearing bromine substitutions, have shown significant anticancer properties. Their mechanisms of action are varied, often involving the inhibition of critical cellular processes such as tubulin polymerization and the activity of protein kinases, leading to cell cycle arrest and apoptosis.[1]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various bromo-substituted quinolinone and quinazolinone derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), showcases the potent cytotoxic effects of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1f 6,8-dibromo-2-arylquinazolinoneMCF-7 (Breast)12.5[2]
A549 (Lung)15.2[2]
SKOV3 (Ovarian)18.7[2]
1g 6,8-dibromo-2-arylquinazolinoneMCF-7 (Breast)10.8[2]
A549 (Lung)13.5[2]
SKOV3 (Ovarian)16.4[2]
7j Quinazoline-thiazolidine-2,4-dione hybridMDA-MB-231 (Breast)3.1[2]
MCF-7 (Breast)6.8[2]
23p 5-bromo-7-azaindolin-2-one derivativeHepG2 (Liver)2.357[3]
A549 (Lung)2.891[3]
Skov-3 (Ovarian)3.012[3]

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

The neuroprotective potential of quinolinone derivatives is another exciting area of investigation. Certain analogs have demonstrated the ability to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[4][5] The 7-bromo substitution often serves as a key feature in the design of these neuroprotective agents.

Cholinesterase Inhibitory Activity

A study focused on 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives, synthesized from 7-bromoquinoline intermediates, revealed their potential as cholinesterase inhibitors. The following table highlights the IC50 values of a lead compound from this series.

Compound IDEnzymeIC50 (µM)Reference
7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Acetylcholinesterase (AChE)6.084 ± 0.26[4]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays mentioned.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the respective cholinesterase enzyme, the test compound at various concentrations, and a phosphate buffer (pH 8.0).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The absorbance change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of quinolinone derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for many this compound derivatives are still under investigation, related compounds have been shown to target key players in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Proliferation Tubulin Tubulin CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Quinolinone Quinolinone Derivatives Quinolinone->RTK Inhibition Quinolinone->PI3K Inhibition Quinolinone->Tubulin Inhibition

Figure 1. Generalized signaling pathways targeted by quinolinone derivatives.

The diagram above illustrates potential mechanisms of action for quinolinone derivatives. These compounds may inhibit receptor tyrosine kinases (RTKs) or downstream signaling components like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer, thereby suppressing cell proliferation and survival. Additionally, some derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and ultimately apoptosis.

Future Directions

The preliminary yet promising data on bromo-substituted quinolinone and quinazolinone derivatives underscore the significant potential of the this compound scaffold in drug discovery. Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of these specific derivatives. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for optimizing their therapeutic efficacy and advancing them toward clinical development. The versatility of the 7-bromo substitution provides a fertile ground for medicinal chemists to explore a vast chemical space and unlock the full therapeutic potential of this promising class of compounds.

References

Unambiguous Structure Verification of 7-bromo-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic techniques for the validation of the 7-bromo-2,3-dihydroquinolin-4(1H)-one structure. By presenting experimental data and detailed protocols, this document serves as a practical resource for scientists engaged in the characterization of small organic molecules.

The definitive confirmation of a molecule's three-dimensional arrangement is achieved through single-crystal X-ray diffraction. This powerful technique provides unequivocal evidence of atomic connectivity and stereochemistry. However, the growth of diffraction-quality crystals can be a significant bottleneck. Consequently, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is routinely employed for structural confirmation. This guide will compare the data obtained from these techniques with the definitive structure provided by X-ray crystallography, using this compound as a case study and drawing comparisons with structurally related compounds.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key data points obtained from X-ray crystallography and various spectroscopic methods for this compound and its analogs.

Table 1: Crystallographic Data for a Structurally Related Compound: 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

ParameterValue
Chemical FormulaC₁₁H₉BrN₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.4134(5)
b (Å)9.5365(6)
c (Å)9.6154(7)
α (°)90
β (°)83.130(2)
γ (°)90
Volume (ų)613.52(7)
Z2
R-factor (%)3.93

Note: As of the time of this publication, a definitive crystal structure for this compound has not been publicly deposited. The data presented is for a closely related heterocyclic system to provide a comparative framework.

Table 2: Spectroscopic Data for this compound

TechniqueObserved Data
¹H NMR Data not publicly available
¹³C NMR Data not publicly available
Mass Spec. Molecular Formula: C₉H₈BrNO Exact Mass: 224.9789 Da[1]
IR Data not publicly available

Table 3: Spectroscopic Data for Structurally Similar Dihydroquinazolinones

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one8.29 (s, 1H), 7.63 (d, 1H), 7.51 (d, 2H), 7.41-7.35 (m, 3H), 7.26 (t, 1H), 7.11 (s, 1H), 6.76 (d, 1H), 6.69 (t, 1H), 5.76 (s, 1H)[2]163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5[2]225 [M+H]⁺3301, 3176, 1653, 1610
2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one8.33 (s, 1H), 7.62 (dd, 1H), 7.52 (d, 2H), 7.47 (d, 2H), 7.27-7.23 (m, 1H), 7.14 (s, 1H), 6.76 (dd, 1H), 6.70-6.66 (m, 1H), 5.77 (s, 1H)[2]163.4, 147.6, 140.6, 133.3, 132.9, 128.7, 128.2, 127.3, 117.2, 114.9, 114.4, 65.7[2]259 [M+H]⁺3298, 3080, 1651, 1612

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the standard experimental protocols for the key analytical techniques discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or ethyl acetate. The process can be attempted at various temperatures to optimize crystal quality.

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, commonly with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The crystal is rotated, and diffraction patterns are recorded at various angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared radiation through the sample.

  • Data Analysis: The resulting spectrum shows the absorption of IR radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow and Structural Relationships

To better illustrate the process of structural validation and the relationships between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification X_ray X-ray Crystallography (Definitive Structure) Purification->X_ray Crystal Growth Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR IR Spectroscopy Spectroscopy->IR

Caption: Experimental workflow for the synthesis and structural validation of this compound.

logical_relationship cluster_methods Validation Methods cluster_comparison Comparative Analysis Target This compound (Target Structure) Xray X-ray Crystallography (3D Structure) Target->Xray Provides NMR NMR Spectroscopy (Connectivity, Environment) Target->NMR Predicts MS Mass Spectrometry (Molecular Weight, Formula) Target->MS Confirms IR IR Spectroscopy (Functional Groups) Target->IR Indicates Analog1 Related Quazolinone 1 (Known Crystal Structure) Xray->Analog1 Compare with Analog2 Related Quazolinone 2 (Known Spectroscopic Data) NMR->Analog2 Compare with MS->Analog2 Compare with IR->Analog2 Compare with

Caption: Logical relationship between the target structure and various analytical validation methods.

References

A Comparative Analysis of the Reactivity of Brominated Quinolinones in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom onto this scaffold provides a versatile handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide offers a comparative analysis of the reactivity of various brominated quinolinone isomers in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for efficient reaction design and the strategic synthesis of novel drug candidates.

The Influence of Bromine Position on Reactivity

The position of the bromine atom on the quinolinone ring significantly influences its reactivity in cross-coupling reactions. This is due to a combination of electronic and steric effects. The electron-withdrawing nature of the quinolinone core, particularly the pyridinone ring, generally activates the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle. However, the specific electronic environment and steric hindrance at each position lead to a nuanced reactivity profile across the different isomers.

Comparative Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The following table summarizes reported yields for the coupling of various brominated quinolinones with different boronic acids, providing a comparative overview of their reactivity. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, general trends can be observed.

Brominated QuinolinoneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (Pd precatalyst)DBUTHF/H₂O1100.1782[1]
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>80 (Disubstituted)[1]
6-Bromo-4-chloroquinoline-3-carbonitrileArylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-dioxane/H₂O80-904-12(Not specified)[2]
4-Bromo-3-hydroxyquinoline-N-oxidePolyprenyl boronic acid(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)(Not specified)[2]

Note: The table includes data for brominated quinolines as close surrogates where direct data for quinolinones was unavailable. The reactivity trends are generally applicable.

Comparative Data in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, crucial for introducing amine functionalities into the quinolinone core. The reactivity in this reaction is also highly dependent on the bromine's position.

Brominated QuinolinoneAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-8-benzyloxyquinolineN-methylanilinePd(OAc)₂ / Ligand L3NaOtBuToluene110-1200.593[3]
6,8-Dibromoquinolin-3-amine(Predicted)Pd₂(dba)₃ / XantphosNaOtBuToluene10016(Predicted High)[1]
2-Chloro-6-bromoquinolineVarious cyclic aminesPd₂(dba)₃ / XPhosLHMDSDioxane10012-1660-88[3]

Experimental Protocols

Detailed methodologies are essential for reproducibility and adaptation in the laboratory. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving brominated quinolinones.

General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a generalized procedure and may require optimization for specific substrates.[4]

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Bromoquinoline

This protocol provides a general framework for the amination of various bromoquinolines.[5]

Materials:

  • Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the bromoquinoline and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

To further aid in the conceptualization of these synthetic and biological processes, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Brominated Quinolinone - Boronic Acid - Pd Catalyst - Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Quinolinone_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Quinolinone_Drug Quinolinone-based Inhibitor Quinolinone_Drug->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinolinone-based drug.[4]

Conclusion

The reactivity of brominated quinolinones in palladium-catalyzed cross-coupling reactions is a critical consideration in the synthesis of novel compounds for drug discovery. While the specific yields are highly dependent on the reaction conditions, a general understanding of the electronic and steric effects on the different isomers can guide the synthetic chemist in choosing the most appropriate starting materials and optimizing reaction parameters. The protocols and comparative data presented here serve as a valuable resource for researchers aiming to functionalize the quinolinone scaffold efficiently and predictably. Further systematic studies directly comparing the reactivity of all positional isomers under standardized conditions would be of great benefit to the medicinal chemistry community.

References

Assessing the Purity of 7-bromo-2,3-dihydroquinolin-4(1H)-one by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a key intermediate in medicinal chemistry. A detailed experimental protocol for a robust HPLC method is presented, alongside a comparison with alternative analytical techniques, supported by hypothetical experimental data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for separating, identifying, and quantifying components within a mixture.[1] Its high resolution, sensitivity, and reproducibility make it the gold standard for determining the purity of pharmaceutical compounds and research chemicals.[1][2] For quinolinone derivatives, reversed-phase HPLC is a frequently employed and effective method.[1]

Proposed HPLC Method for Purity Analysis

A reversed-phase HPLC method utilizing a C18 column is proposed for the purity assessment of this compound. The separation mechanism is based on the differential partitioning of the target compound and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL solution.

  • Standard Solution: If a reference standard is available, prepare a solution of similar concentration in methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject the sample solution and run the gradient program.

  • Identify the main peak corresponding to this compound.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

Potential Impurities

Based on common synthetic routes for quinolinone derivatives, potential impurities that this HPLC method can separate may include:

  • Unreacted starting materials.[3]

  • Reaction intermediates.[3]

  • Byproducts from side reactions, such as dimerization.[4]

  • Isomeric impurities.[3]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Dissolution (1 mg/mL in Methanol) Injection Sample Injection (10 µL) Sample_Prep->Injection Mobile_Phase_A Mobile Phase A (0.1% Formic Acid in Water) System_Setup System Setup & Equilibration Mobile_Phase_A->System_Setup Mobile_Phase_B Mobile Phase B (0.1% Formic Acid in Acetonitrile) Mobile_Phase_B->System_Setup System_Setup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity assessment, other techniques can provide complementary information or may be suitable for specific needs.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, quantitative accuracy, and reproducibility.[1][2]Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and provides structural information for impurity identification.[5]Requires derivatization for non-volatile compounds, potential for thermal degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass spectrometry detection.Provides molecular weight and structural information of impurities, high sensitivity and selectivity.[5]Higher instrument cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low cost for qualitative assessment and reaction monitoring.Lower resolution and sensitivity, not suitable for accurate quantification.

Hypothetical Purity Analysis Data

The following table presents hypothetical data from the analysis of a batch of this compound using the proposed HPLC method.

Peak No.Retention Time (min)AreaArea %Identification
14.215,2300.5Unknown Impurity 1
212.82,900,50098.5This compound
315.129,4501.0Unknown Impurity 2
Total 2,945,180 100.0

In this hypothetical analysis, the purity of the this compound sample is determined to be 98.5% based on the peak area percentage.

Logical Relationship for Method Selection

Method_Selection cluster_start Analytical Goal cluster_decision Key Considerations cluster_methods Recommended Method Goal Assess Purity of This compound Quant Quantitative Purity? Goal->Quant HPLC HPLC-UV Quant->HPLC Yes NMR qNMR Quant->NMR Yes (High Conc.) TLC TLC (Qualitative) Quant->TLC No Impurity_ID Impurity Identification? Impurity_ID->HPLC No LCMS LC-MS Impurity_ID->LCMS Yes HPLC->Impurity_ID

Caption: Decision tree for selecting an analytical method for purity assessment.

This guide provides a robust starting point for the purity assessment of this compound using HPLC. The provided method can be further optimized and validated according to specific laboratory and regulatory requirements. The comparison with alternative techniques allows for an informed decision on the most suitable analytical strategy based on the specific research needs.

References

Spectroscopic Comparison of 7-bromo-2,3-dihydroquinolin-4(1H)-one and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 7-bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry, is presented in comparison to its synthetic precursors. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic roadmap for the synthesis and identification of this target molecule, supported by experimental data and detailed methodologies.

The synthesis of this compound typically proceeds through a well-established pathway involving the initial reaction of 3-bromoaniline with acrylic acid. This primary reaction forms the intermediate, 3-(3-bromophenylamino)propanoic acid, which subsequently undergoes an intramolecular cyclization to yield the final quinolinone product. The spectroscopic analysis at each stage of this synthesis is critical for reaction monitoring, intermediate verification, and final product confirmation.

Synthetic Pathway Overview

The logical progression of the synthesis is outlined below, starting from the precursors to the final product.

Synthesis_Pathway Precursor1 3-Bromoaniline Intermediate 3-(3-bromophenylamino)propanoic acid Precursor1->Intermediate Michael Addition Precursor2 Acrylic Acid Precursor2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Experimental_Workflow Start Synthesized Compound Prep Sample Preparation (Dissolution/Pelletizing) Start->Prep IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy (1H, 13C) Prep->NMR MS Mass Spectrometry Prep->MS IR_data IR Spectrum IR->IR_data NMR_data NMR Spectra NMR->NMR_data MS_data Mass Spectrum MS->MS_data Analysis Data Analysis and Structure Confirmation IR_data->Analysis NMR_data->Analysis MS_data->Analysis

A Comparative Analysis of the Anticancer Potential of 7-bromo-2,3-dihydroquinolin-4(1H)-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Quinolinone scaffolds are prominent in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1] This guide provides a comparative evaluation of the anticancer properties of 7-bromo-2,3-dihydroquinolin-4(1H)-one derivatives and structurally related quinolinone compounds. While specific experimental data for this compound derivatives are not extensively available in the public domain, this guide leverages data from closely related analogues to provide a benchmark for their potential efficacy and mechanisms of action.[2]

Performance Comparison of Quinolinone Derivatives

The anticancer activity of various quinolinone derivatives is summarized below. These compounds demonstrate a range of potencies across different cancer cell lines, highlighting the influence of substitution patterns on the quinolinone core. The data presented serves as a reference point for the potential activity of novel derivatives.

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38[2][3]
HCT-116 (Colon Cancer)5.34[2][3]
MCF-7 (Breast Cancer)5.21[2][3]
5-FU (Positive Control) MGC-803 (Gastric Cancer)6.22[3]
HCT-116 (Colon Cancer)10.4[3]
MCF-7 (Breast Cancer)11.1[3]
Quinolinium Iodide Derivative 12 A-549 (Lung Cancer)4.45 ± 0.88[4]
HeLa (Cervical Cancer)4.74 ± 0.42[4]
SGC-7901 (Gastric Cancer)14.54 ± 1.96[4]
Quinolinone Derivative 9l HeLa (Cervical Cancer)EZH2WT IC50 = 0.94 nM[5]
Quinolinone Derivative 9e A549 (Lung Cancer)EZH2WT IC50 = 1.01 nM[5]
bis(2,3-dihydroquinazolin-4(1H)-one) derivative 4f MCF-7 (Breast Cancer)11.4[6]

Experimental Protocols

Reproducibility and standardization are critical in drug development. The following are generalized experimental protocols that can be adapted for the evaluation of novel this compound derivatives.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. Apoptosis Assay (DAPI Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: Cells are grown on coverslips in a petri dish and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Fixation and Staining: After treatment, the cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained with 4',6-diamidino-2-phenylindole (DAPI).

  • Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[7]

3. Cell Cycle Analysis (Flow Cytometry)

This technique is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Preparation: Cancer cells are treated with the test compounds for a specified time. Both floating and adherent cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[7]

Signaling Pathways and Mechanisms of Action

Quinolinone derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinolinone-based anticancer agents is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[2] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinolinone Quinolinone Derivatives Quinolinone->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.

Experimental Workflow for Anticancer Evaluation

The general workflow for evaluating the anticancer properties of novel compounds is a multi-step process that begins with synthesis and progresses through various in vitro assays.

experimental_workflow A Synthesis of This compound Derivatives B In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (e.g., DAPI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (e.g., Western Blot for EGFR, Akt) D->G H Lead Compound Identification E->H F->H G->H

Caption: General experimental workflow for evaluating anticancer properties.

References

Comparative Antimicrobial Activity of Bromo-Quinolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of compounds derived from a 7-bromo-quinolinone scaffold. Due to a lack of specific studies on 7-bromo-2,3-dihydroquinolin-4(1H)-one derivatives in the available scientific literature, this guide focuses on the closely related 7-bromoquinoline-5,8-dione derivatives to provide relevant insights into the potential antimicrobial profile of this class of compounds.

Performance Comparison of 7-Bromoquinoline-5,8-dione Derivatives

A study on the synthesis and antimicrobial activity of a series of 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamides has provided valuable data on their efficacy against various bacterial and fungal strains. The in vitro antimicrobial activity of these compounds was investigated, revealing their potential as antibiotic agents.[1]

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism. The MIC values for a selection of these derivatives are summarized below.

Compound IDSubstituent (Aryl sulphonamide)S. aureus (mg/mL)E. coli (mg/mL)K. pneumoniae (mg/mL)B. subtilis (mg/mL)S. typhi (mg/mL)C. albicans (mg/mL)
5a Benzenesulphonamide1.001.000.901.001.001.00
5b 4-Methylphenylsulphonamide0.900.900.80 0.900.900.90
5c 4-Nitrophenylsulphonamide1.001.001.001.001.001.00
5d 4-Aminophenylsulphonamide0.900.900.900.900.80 0.90
5e 4-Acetamidophenylsulphonamide1.001.001.001.001.001.00

Data sourced from Ezeokonkwo et al. (2019).[1]

From this limited dataset, compounds 5b and 5d demonstrated the most promising activity, with selective potency against Klebsiella pneumoniae and Salmonella typhi, respectively.[1] This suggests that substitutions on the aryl sulphonamide moiety can influence the antimicrobial spectrum and potency of the 7-bromoquinoline-5,8-dione core.

Experimental Protocols

The evaluation of antimicrobial activity for novel compounds requires standardized and reproducible methodologies. Below are detailed protocols for the key experiments typically employed in such studies.

Synthesis of 7-Bromoquinoline-5,8-dione Containing Aryl Sulphonamides

The synthesis of the evaluated compounds was achieved through direct nucleophilic amination of 7-bromoquinoline-5,8-dione with different aryl sulphonamides.[1]

General Procedure:

  • A mixture of 7-bromoquinoline-5,8-dione and the respective aryl sulphonamide is prepared in dichloromethane.

  • The resulting mixture is stirred for approximately 2 hours at room temperature.

  • Following the reaction, the mixture is treated with distilled water and extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulphate and concentrated under vacuum.

  • The crude product is then recrystallized from methanol to yield the desired compounds.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (e.g., 7-bromoquinoline-5,8-dione derivatives)

  • Microbial cultures (bacterial and fungal strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A microbial suspension is prepared in sterile broth, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the culture broth directly within the microtiter plate to create a range of concentrations.

  • Inoculation: The prepared microbial inoculum is added to each well containing the diluted compounds. A positive control (inoculum without any test compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated under suitable conditions, typically at 37°C for 18-24 hours for most bacteria.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the bromo-quinolinone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_antimicrobial_testing Antimicrobial Evaluation start Starting Materials: 7-Bromoquinoline-5,8-dione & Aryl Sulphonamides reaction Nucleophilic Amination (Dichloromethane, RT, 2h) start->reaction workup Extraction & Purification (Recrystallization) reaction->workup product Synthesized Derivatives (e.g., 5a-e) workup->product serial_dilution Serial Dilution of Synthesized Derivatives product->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculation of 96-well Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: Workflow for the synthesis and antimicrobial screening of 7-bromoquinoline-5,8-dione derivatives.

Putative Mechanism of Action

While the specific mechanism of action for this compound derivatives has not been elucidated, the antimicrobial activity of the broader class of quinolone antibiotics is well-established. Quinolones primarily function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes following DNA replication.

By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. It is plausible that bromo-substituted quinolinone derivatives exert their antimicrobial effects through a similar mechanism.

The following diagram illustrates this proposed signaling pathway.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound Bromo-Quinolinone Derivative dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death

Caption: Proposed mechanism of action for bromo-quinolinone derivatives targeting bacterial DNA replication.

References

Antioxidant Potential of 7-bromo-2,3-dihydroquinolin-4(1H)-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in the investigation of the antioxidant properties of 7-bromo-2,3-dihydroquinolin-4(1H)-one analogues. While the broader quinoline and quinolinone classes of compounds have been the subject of various studies exploring their potential as antioxidant agents, specific data on the 7-bromo substituted series remains largely unavailable in published scientific research.

This guide aims to provide a framework for the evaluation of such compounds by detailing standardized experimental protocols for assessing antioxidant activity and outlining the expected structure-activity relationships based on related chemical structures. However, without specific experimental data for the target analogues, a direct quantitative comparison is not currently possible.

Putative Antioxidant Mechanisms

The potential antioxidant activity of this compound analogues would likely stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals. The quinolinone scaffold, particularly the presence of the N-H group and the aromatic ring system, can be susceptible to modification to enhance these properties. The introduction of a bromine atom at the 7-position, an electron-withdrawing group, may influence the electron density of the aromatic ring and, consequently, its radical scavenging ability. Further substitutions on the aromatic ring or at the nitrogen atom could significantly modulate this activity.

Experimental Protocols for Antioxidant Activity Assessment

To evaluate the antioxidant potential of novel this compound analogues, standardized in vitro assays are essential. The following are detailed methodologies for two of the most common and reliable assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound analogues)

  • Reference antioxidant (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene - BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of test compound solutions: Dissolve the synthesized analogues in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of the test compound solution at different concentrations.

    • Add the DPPH solution to each well.

    • A control well should be prepared containing the solvent and the DPPH solution.

    • A blank well should be prepared for each test concentration containing the test compound and the solvent without the DPPH solution to account for any absorbance of the compound itself.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Value Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound analogues)

  • Reference antioxidant (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compound solutions: Prepare a stock solution and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the test compound solution at different concentrations to a 96-well plate.

    • Add the ABTS•+ working solution to each well.

    • A control well should be prepared with the solvent and the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation for Comparative Analysis

Once experimental data is obtained, it should be summarized in a clear and structured format to facilitate comparison. A table format is highly recommended for presenting the quantitative results.

Table 1: Comparison of Antioxidant Activity of this compound Analogues

Compound IDSubstituent(s)DPPH IC50 (µM)ABTS IC50 (µM)
Reference Ascorbic AcidValueValue
Reference TroloxValueValue
Analogue 1 e.g., 6-OHValueValue
Analogue 2 e.g., N-CH3ValueValue
Analogue 3 e.g., 5-ClValueValue
... .........

Visualization of Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding the research process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_antioxidant_assays Antioxidant Activity Evaluation cluster_data_analysis Data Analysis Synthesis Synthesis of this compound Analogues Purification Purification & Characterization Synthesis->Purification DPPH DPPH Radical Scavenging Assay Purification->DPPH ABTS ABTS Radical Scavenging Assay Purification->ABTS IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Experimental workflow for the evaluation of antioxidant potential.

Conclusion

While this guide provides the necessary framework for assessing the antioxidant potential of this compound analogues, the lack of specific experimental data in the current scientific literature prevents a direct comparative analysis. Future research focusing on the synthesis and biological evaluation of this particular class of compounds is needed to elucidate their antioxidant properties and establish clear structure-activity relationships. The methodologies and data presentation formats outlined here can serve as a valuable resource for researchers venturing into this area of study.

Safety Operating Guide

Proper Disposal of 7-bromo-2,3-dihydroquinolin-4(1H)-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-bromo-2,3-dihydroquinolin-4(1H)-one is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated waste, grounded in established protocols for halogenated organic compounds.

Immediate Safety and Handling Precautions

Due to its hazardous nature, strict safety measures must be observed when handling this compound. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before and during use.
Body Protection A lab coat must be worn at all times. For larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended.
Respiratory All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is its classification as a halogenated organic compound. It must be segregated from non-halogenated waste streams to prevent the formation of toxic byproducts during waste treatment and to ensure compliance with hazardous waste regulations.[1][2]

Experimental Protocol for Waste Segregation and Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste. This container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.[3][4]

  • Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Compounds" before the first drop of waste is added[3][5]. The label should also list all chemical constituents, including this compound, and their approximate concentrations.

  • Waste Collection:

    • Solid Waste: Collect unadulterated this compound and any contaminated solid materials (e.g., weighing paper, stir bars, contaminated silica gel) in a designated solid halogenated waste container.

    • Liquid Waste: Solutions containing this compound should be collected in the designated liquid halogenated waste container. Do not mix with non-halogenated organic waste[1][2][3].

    • Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous halogenated waste and collected separately[1]. Do not dispose of it down the drain[6][7].

  • Container Management: Keep the waste container closed at all times, except when adding waste[3][4]. Store the container in a well-ventilated area, such as a satellite accumulation area within or near the laboratory, and within secondary containment to prevent the spread of potential spills.

  • Disposal Request: Once the container is full (typically around 75-80% capacity), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for waste removal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate vicinity.

    • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • For spills of solutions, it may be possible to neutralize the bromine component by carefully applying a 5-10% solution of sodium thiosulfate before absorption[8].

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spills (large volume, outside of a fume hood, or involving personnel contamination):

    • Evacuate the laboratory immediately and alert others.

    • If it is safe to do so, close the laboratory door to contain the spill.

    • Contact your institution's emergency response team or dial 911.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_streams Waste Segregation cluster_collection Waste Collection cluster_final_disposal Final Disposal Start Waste Generated AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (e.g., contaminated gloves, paper towels, silica gel) AssessWaste->SolidWaste Contaminated Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) AssessWaste->LiquidWaste Liquid Solution UnusedProduct Unused Product AssessWaste->UnusedProduct Pure/Unused Compound HalogenatedSolid Collect in Labeled Halogenated Solid Waste Container SolidWaste->HalogenatedSolid HalogenatedLiquid Collect in Labeled Halogenated Liquid Waste Container LiquidWaste->HalogenatedLiquid UnusedProduct->HalogenatedSolid StoreWaste Store in Secondary Containment in a Ventilated Area HalogenatedSolid->StoreWaste HalogenatedLiquid->StoreWaste RequestPickup Request EHS Pickup StoreWaste->RequestPickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-bromo-2,3-dihydroquinolin-4(1H)-one

This guide provides critical safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound.[1]

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can lead to serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.To prevent skin contact and absorption.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.To prevent inhalation of the substance.[1]
Quantitative Data
Property Value
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [2]
CAS Number 114417-34-4[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Engineering Controls:

  • Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

2. Work Practices:

  • Avoid creating dust when handling the solid material.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Keep the container tightly closed when not in use.[1]

3. First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[1]

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing.[1]

Disposal Plan

The disposal of this compound, as a halogenated organic compound, requires specific handling to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from all other waste streams.[3]

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated lab supplies) in a designated, compatible, and sealable container for halogenated organic solids.[3]

  • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated container for halogenated organic solvents.[3]

2. Container Management:

  • Keep waste containers tightly closed at all times, except when adding waste.[3]

  • It is recommended to store waste containers in a secondary containment tray to catch any potential leaks.[3]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Never dispose of this compound down the drain or in regular trash.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
7-bromo-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.